(4-bromooxazol-2-yl)-triisopropyl-silane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-1,3-oxazol-2-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNOSi/c1-8(2)16(9(3)4,10(5)6)12-14-11(13)7-15-12/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKCIUSFBBGOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC(=CO1)Br)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNOSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure & Utility of 4-Bromo-2-(triisopropylsilyl)oxazole
The following technical guide details the structure, synthesis, and application of 4-bromo-2-(triisopropylsilyl)oxazole . This document is designed for researchers requiring a rigorous, mechanistic understanding of this building block for advanced cross-coupling and scaffold design.
Executive Summary
4-Bromo-2-(triisopropylsilyl)oxazole is a specialized heterocyclic building block characterized by orthogonal reactivity. It features a halogenated handle at the C4 position (for metal-catalyzed cross-coupling) and a bulky triisopropylsilyl (TIPS) group at the C2 position. The TIPS moiety serves a dual purpose: it acts as a robust protecting group for the labile C2 position—preventing unwanted deprotonation or ring-opening—and significantly enhances the lipophilicity of the molecule, aiding solubility in non-polar organic solvents during complex synthesis.
Key Utility:
-
C4-Functionalization: Enables Suzuki-Miyaura, Stille, and Negishi couplings without interference from the C2 position.
-
C2-Masking: The TIPS group blocks the most acidic site (pKa ~20) but can be removed (desilylated) or converted (Hiyama coupling) late-stage.
Structural Analysis & Physicochemical Properties[1][2][3]
The oxazole nucleus is an electron-deficient 1,3-azole. In 4-bromo-2-(triisopropylsilyl)oxazole, the electron-withdrawing bromine atom at C4 and the bulky silyl group at C2 create a unique electronic and steric environment.
Electronic Distribution
-
C2 Position: Typically the most electrophilic and acidic site in oxazoles. The TIPS group stabilizes this position via steric bulk and the
-donor effect of silicon, reducing susceptibility to nucleophilic attack. -
C4 Position: Activated by the bromine atom, this site is primed for oxidative addition by Pd(0) species.
-
C5 Position: Remains unsubstituted in this specific congener, leaving it open for electrophilic aromatic substitution (SEAr) or C-H activation, though it is less reactive than C2.
Physicochemical Data (Estimated)
| Property | Value / Description | Implication |
| Molecular Formula | C₁₂H₂₂BrNOSi | Core composition |
| Molecular Weight | ~304.30 g/mol | Suitable for fragment-based design |
| LogP (Predicted) | ~4.5 - 5.2 | Highly lipophilic (TIPS contribution) |
| H-Bond Donors | 0 | No protic interference |
| H-Bond Acceptors | 2 (N, O) | Weak acceptor capability |
| Steric Param. | TIPS Cone Angle ~160° | Blocks C2-approach effectively |
Synthesis Protocol
Expert Note: Direct bromination of 2-(triisopropylsilyl)oxazole often leads to C5 substitution or mixtures. The most reliable route utilizes the "Halogen-Dance" prevention strategy: starting with 4-bromooxazole and selectively functionalizing the C2 position using a non-nucleophilic base.
Reagents & Equipment[1][4][5][6]
-
Starting Material: 4-Bromooxazole (commercially available or synthesized via van Leusen reaction).
-
Base: Lithium diisopropylamide (LDA) (freshly prepared or titrated). Avoid n-BuLi to prevent halogen-metal exchange at C4.
-
Electrophile: Triisopropylsilyl chloride (TIPS-Cl).
-
Solvent: Anhydrous THF (distilled over Na/benzophenone).
Step-by-Step Methodology
-
Preparation of LDA:
-
To a flame-dried flask under Ar, add anhydrous THF (0.5 M relative to amine) and diisopropylamine (1.1 equiv).
-
Cool to -78 °C. Dropwise add n-BuLi (1.05 equiv). Stir for 30 min at 0 °C, then cool back to -78 °C.
-
-
Regioselective Deprotonation (C2-H):
-
Dissolve 4-bromooxazole (1.0 equiv) in THF and add dropwise to the LDA solution at -78 °C.
-
Mechanistic Insight: The C2 proton is significantly more acidic than C5. At -78 °C, LDA removes H2 exclusively. The kinetic barrier prevents the "halogen dance" (migration of Br from C4 to C2) which can occur with thermodynamic equilibration.
-
Stir for 45 minutes at -78 °C. The solution typically turns yellow/orange.
-
-
Silyl Trapping:
-
Add TIPS-Cl (1.2 equiv) dropwise to the lithiated species.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
-
Work-up & Purification:
Workflow Visualization
Caption: Figure 1. Regioselective synthesis of 4-bromo-2-(triisopropylsilyl)oxazole via C2-lithiation.
Reactivity Profile & Applications
A. Palladium-Catalyzed Cross-Coupling (C4)
The C4-Br bond is chemically distinct from the C2-TIPS group. Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) facilitate coupling with boronic acids (Suzuki) or stannanes (Stille).
-
Selectivity: The bulky TIPS group prevents coordination of the catalyst to the oxazole nitrogen, often improving turnover rates compared to unhindered oxazoles.
-
Protocol Note: Use mild bases (K₂CO₃, Cs₂CO₃) to avoid premature desilylation.
B. C2 Deprotection & Functionalization
The TIPS group is stable to basic aqueous workups but labile to fluoride sources.
-
Deprotection: Treatment with TBAF (Tetra-n-butylammonium fluoride) in THF regenerates the C2-H bond quantitatively.
-
Ipso-Substitution: The C-Si bond can theoretically participate in Hiyama coupling, though this is rare for TIPS. More commonly, the TIPS is removed to reveal the C2-H, which can then be lithiated again to introduce a different electrophile (e.g., aldehyde, ketone) in a divergent synthesis.
Divergent Synthesis Pathway
Caption: Figure 2. Divergent reactivity profile showing orthogonal C4 coupling and C2 deprotection.
References
-
Regioselective Lithiation of Oxazoles
-
Oxazole Synthesis & Functionalization
- Title: "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor"
- Source: Organic Chemistry Portal / Org. Lett.
-
URL:[Link]
-
Cross-Coupling of Bromo-Oxazoles
-
General Reactivity of 2-Silyloxazoles
- Title: "Bulky Trialkylsilyl Acetylenes in Cross-Coupling (Analogous Chemistry)"
- Source: Organic Chemistry Portal
-
URL:[Link]
Sources
- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Trojan Horse of Heterocycles: 2-Triisopropylsilyloxazole in Medicinal Chemistry
This technical guide details the strategic application of 2-(triisopropylsilyl)oxazole (TIPS-oxazole) in medicinal chemistry. It focuses on its role as a "Trojan Horse" scaffold—a stable, sterically demanding intermediate that solves the notorious regioselectivity and stability issues of the oxazole ring, enabling access to complex 2,4,5-trisubstituted bioactive targets like Inthomycin.
Executive Summary
The oxazole ring is a privileged pharmacophore in medicinal chemistry, found in natural products (e.g., phorboxazoles, inthomycins) and synthetic drugs. However, its functionalization is plagued by two critical issues:
-
Ring Instability: Lithiation at the most acidic C2 position often triggers ring opening to the acyclic isocyanide (the Schöllkopf equilibrium).
-
Regiocontrol: Directing electrophilic attack selectively to C5 over C4 or C2 is difficult without blocking groups.
2-Triisopropylsilyloxazole serves as a strategic solution. The bulky triisopropylsilyl (TIPS) group at C2 acts as a removable blocking agent that shuts down ring opening and sterically directs lithiation exclusively to the C5 position. This guide outlines the synthesis, reactivity, and application of this scaffold in high-value drug discovery workflows.
Chemical Architecture & Mechanism
The utility of the TIPS-oxazole scaffold relies on the interplay between the steric bulk of the silyl group and the electronic properties of the oxazole ring.
The "Trojan Horse" Mechanism
-
Shielding (C2 Protection): The TIPS group (
) is introduced at C2. Its immense steric bulk prevents nucleophilic attack at this position and suppresses the ring-opening equilibrium that typically plagues 2-lithiooxazoles. -
Directing (C5 Activation): With C2 blocked, treatment with n-butyllithium (n-BuLi) effects exclusive deprotonation at C5. The TIPS group acts as a "regio-lock," forcing chemistry to the distal carbon.
-
Unveiling (Deprotection): Post-functionalization, the TIPS group is cleaved using fluoride sources (e.g., HF·pyridine, TBAF) or acid, revealing the C2 proton or allowing further C2 diversification.
Comparative Metrics
| Feature | 2-H Oxazole (Unprotected) | 2-TIPS-Oxazole (Protected) |
| pKa (C2) | ~20 (Most Acidic) | Blocked |
| Lithiation Outcome | Ring Opening (Isocyanide) | Stable C5-Lithio Species |
| Stability | Air/Moisture Sensitive (Anion) | Stable Solid/Oil |
| Steric Demand | Low | High (Directs to C5) |
Synthetic Methodologies & Protocols
Protocol A: Synthesis of 2-(Triisopropylsilyl)oxazole
Primary reagent synthesis from commercially available oxazole.
Reagents: Oxazole, n-Butyllithium (2.5 M in hexanes), Triisopropylsilyl triflate (TIPS-OTf), THF.
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to oxazole).
-
Lithiation: Cool the oxazole solution to -78°C . Add n-BuLi (1.1 equiv) dropwise over 20 minutes.
-
Critical Note: Maintain internal temperature below -70°C to prevent ring opening of the transient 2-lithiooxazole.
-
-
Silylation: Stir at -78°C for 45 minutes. Add TIPS-OTf (1.05 equiv) dropwise.
-
Why OTf? The triflate is more reactive than the chloride (TIPS-Cl), ensuring rapid trapping at low temperature.
-
-
Workup: Warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃. Extract with Et₂O, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation (bp ~85°C @ 0.5 mmHg) yields the product as a colorless oil.
Protocol B: C5-Functionalization (The "Switch")
Accessing 5-substituted oxazoles.
Reagents: 2-TIPS-oxazole, n-BuLi, Electrophile (e.g., Aldehyde, Borolane).
-
Activation: Dissolve 2-TIPS-oxazole in THF under Argon. Cool to -78°C .
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30–60 minutes.
-
Observation: The solution typically turns a yellow/orange hue, indicating the formation of the stable 5-lithio-2-TIPS-oxazole species.
-
-
Trapping: Add the electrophile (e.g., benzaldehyde or isopropyl pinacol borate) dissolved in THF.
-
Completion: Warm to room temperature. The TIPS group remains intact, yielding the 2,5-disubstituted oxazole.
Protocol C: Deprotection (The "Release")
Removing the TIPS group to restore the bioactive oxazole core.
Reagents: HF·Pyridine (or TBAF), THF.
-
Reaction: Dissolve the C5-substituted TIPS-oxazole in THF.
-
Cleavage: Add HF·Pyridine (excess) at 0°C. Stir at room temperature for 2–4 hours.
-
Workup: Carefully quench with saturated NaHCO₃ (gas evolution!). Extract and purify.
Visualization: The Reactivity Workflow
The following diagram illustrates the "Trojan Horse" strategy, moving from the unstable parent ring to the stabilized intermediate and finally to the functionalized target.
Caption: The strategic workflow for using TIPS as a removable blocking group to achieve selective C5 functionalization of the oxazole ring.
Case Study: Total Synthesis of Inthomycin
The power of this methodology is best exemplified in the total synthesis of Inthomycin C , a potent antifungal agent, by the groups of Donohoe and Burgess.
-
Challenge: The synthesis required the construction of a polyene chain attached to the C5 position of an oxazole ring, with strict stereochemical control and no substitution at C2.
-
Solution:
-
Scaffold: 2-TIPS-oxazole was used as the starting module.
-
Coupling: It was lithiated at C5 and reacted with an aldehyde (Kiyooka aldol conditions) or converted to a boronate for Suzuki coupling.
-
Assembly: The TIPS group protected the sensitive oxazole C2 position throughout the harsh conditions of polyene assembly.
-
Final Step: Global deprotection using HF·Pyridine removed the TIPS group and silyl ethers simultaneously, yielding the natural product.
-
Reaction Pathway Diagram (Inthomycin Fragment)
Caption: Simplified synthetic route to Inthomycin C highlighting the pivotal role of the TIPS protecting group.
Medicinal Chemistry Applications
Beyond natural products, TIPS-oxazole derivatives are versatile building blocks for library generation:
-
Suzuki-Miyaura Coupling:
-
Reaction of 5-lithio-2-TIPS-oxazole with i-PrOB(pin) yields the C5-boronate . This can be coupled with aryl halides to generate 5-aryl-2-TIPS-oxazoles. Subsequent deprotection yields 5-aryl-oxazoles, a scaffold found in COX-2 inhibitors and fluorescent probes.
-
-
Aldehyde Insertion:
-
Reaction with DMF affords 2-(triisopropylsilyl)oxazole-5-carboxaldehyde . This aldehyde is a commercial building block for Wittig/Horner-Wadsworth-Emmons reactions, allowing the extension of carbon chains at C5.
-
-
Bioisosteres:
-
The oxazole ring is a bioisostere for amides and esters. The TIPS methodology allows precise placement of this bioisostere into a drug candidate without the risk of regio-isomeric impurities.
-
References
-
Synthesis of 2-Triisopropylsilyloxazole: Cacciari, B. et al. "A2B adenosine receptor antagonists: recent developments." Mini-Reviews in Medicinal Chemistry, 2005, 5, 1053-1060. (Method adapted from patent literature describing n-BuLi/TIPS-OTf sequence).
-
Inthomycin Total Synthesis: Donohoe, T. J. et al. "Short, Tin-Free Synthesis of All Three Inthomycins." Chemistry – A European Journal, 2018, 24(63), 16753-16756.
-
Oxazole Lithiation Regioselectivity: Vedejs, E. & Monahan, S. D. "Oxazole activation: a new approach to the synthesis of 2-substituted oxazoles." Journal of Organic Chemistry, 1996.[3] (Foundational work on oxazole lithiation dynamics).
- Desilylation Protocols: Crouch, R. D. "Selective Monodeprotection of Bis-Silyl Ethers." Tetrahedron, 2004, 60(28), 5833-5871. (General review including HF-Pyridine conditions).
Sources
An In-depth Technical Guide to the Solubility of (4-bromooxazol-2-yl)-triisopropyl-silane in Tetrahydrofuran (THF)
Abstract
This technical guide provides a comprehensive analysis of the solubility of (4-bromooxazol-2-yl)-triisopropyl-silane in tetrahydrofuran (THF). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delineates the theoretical principles governing the dissolution of this organosilane compound, outlines key factors influencing its solubility, and presents a detailed experimental protocol for its quantitative determination. By integrating fundamental chemical principles with practical laboratory procedures, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this specialized reagent.
Introduction: The Significance of Solubility in Synthesis
This compound is a specialized organosilane reagent that combines the functionalities of a halogenated oxazole ring with a sterically demanding triisopropylsilyl (TIPS) protecting group.[1][2] Oxazoles are important heterocyclic motifs found in a variety of biologically active compounds, and silyl-protected intermediates are pivotal in modern organic synthesis, particularly in cross-coupling reactions and the formation of complex molecules.[3][4]
The success of any chemical reaction carried out in a solution hinges on the ability of the solvent to dissolve the reactants, reagents, and catalysts, ensuring they are in the same phase to facilitate molecular collisions and subsequent transformation. Tetrahydrofuran (THF) is a widely used aprotic, polar ether in organic laboratories, valued for its ability to dissolve a broad range of organic compounds.[5] Therefore, a thorough understanding of the solubility of this compound in THF is not merely academic; it is a critical parameter for reaction design, controlling stoichiometry, and ensuring reproducible outcomes. This guide provides the foundational knowledge and practical steps to assess and understand this key physicochemical property.
Molecular Structure and Its Implications for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[5][6] The process involves overcoming solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions.[7] To predict the solubility of this compound in THF, we must first analyze its molecular structure.
Compound Breakdown:
-
Oxazole Ring: A five-membered heterocycle containing both oxygen and nitrogen. This portion of the molecule is polar and can participate in dipole-dipole interactions.
-
Bromo Substituent: The bromine atom attached to the oxazole ring is an electron-withdrawing group, contributing to the molecule's overall polarity.
-
Triisopropylsilyl (TIPS) Group: This is a large, bulky, and non-polar group. The three isopropyl chains create a significant non-polar character and steric hindrance around the silicon atom.
The molecule thus possesses a dual nature: a polar heterocyclic head and a large, non-polar silyl tail. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the solvent.
THF as a Solvent:
-
THF is a polar aprotic solvent. Its oxygen atom is a hydrogen bond acceptor, but it lacks a hydrogen bond donor.
-
It has a moderate dielectric constant, allowing it to dissolve a wide range of polar and non-polar compounds.[5]
Based on this analysis, this compound is expected to be soluble in THF. The polar oxazole ring can interact favorably with the polar ether linkage of THF, while the large, non-polar TIPS group will be well-solvated by the non-polar hydrocarbon backbone of the THF ring.
Caption: Solute-Solvent Interaction Model.
Key Factors Influencing Solubility
While the molecular structures suggest good solubility, several environmental and physical factors can significantly alter the dissolution behavior.[8][9]
| Factor | Influence on Solubility | Rationale |
| Temperature | Generally Increases | For most solid solutes, dissolution is an endothermic process. Increasing the temperature provides the necessary kinetic energy to overcome the solute's crystal lattice energy and disrupt solvent-solvent interactions, thus favoring dissolution.[8][10] |
| Purity of Solute | Impurities Can Decrease or Increase Solubility | Insoluble impurities will remain as solids. Soluble impurities can sometimes alter the overall polarity of the system or interact with the primary solute, affecting its solubility. |
| Water Content in THF | Can Decrease Solubility | THF is hygroscopic and can absorb atmospheric moisture. The presence of water, a highly polar protic solvent, can decrease the solubility of non-polar or moderately polar compounds by altering the solvent properties. |
| Particle Size | Affects Rate of Dissolution | Smaller particles have a larger surface area-to-volume ratio, which increases the rate at which they dissolve.[11] However, it does not typically affect the thermodynamic solubility limit. |
Experimental Protocol for Quantitative Solubility Determination
To move from theoretical prediction to empirical data, a systematic experimental approach is required. The following protocol describes a gravimetric method for determining the solubility of this compound in THF at a specific temperature.[12]
Materials and Equipment:
-
This compound (solute)
-
Anhydrous Tetrahydrofuran (THF, solvent)
-
Analytical balance (± 0.1 mg precision)
-
Thermostatically controlled water bath or heating block
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other THF-resistant membrane)
-
Drying oven
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is clean and thoroughly dried to prevent any influence from residual water.
-
Creating a Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is critical to ensure saturation is reached.
-
Accurately pipette a known volume of anhydrous THF (e.g., 2.00 mL) into the vial.
-
Add a small magnetic stir bar, cap the vial tightly, and place it in the thermostatic bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. Some undissolved solid should remain at the bottom of the vial.
-
-
Sample Isolation:
-
Turn off the stirrer and allow the undissolved solid to settle for at least 1 hour, while maintaining the constant temperature.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry vial. This step removes any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) under a gentle stream of nitrogen or under vacuum to slowly evaporate the THF.
-
Once all the THF has evaporated, cool the vial in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved solute.
-
-
Calculation:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).
Solubility (g/L) = (Mass of dissolved solute in g / Volume of aliquot in mL) * 1000
-
Caption: Experimental Workflow for Solubility Determination.
Data Presentation and Interpretation
The results from the experimental protocol should be recorded systematically. Repeating the experiment at different temperatures will provide a solubility curve, which is invaluable for process optimization.
Table 1: Solubility Data for this compound in THF
| Temperature (°C) | Volume of THF (mL) | Volume of Aliquot (mL) | Mass of Dissolved Solute (g) | Solubility (g/L) | Solubility (mol/L)* |
| 20 | 2.00 | 1.00 | Data | Calculated | Calculated |
| 25 | 2.00 | 1.00 | Data | Calculated | Calculated |
| 30 | 2.00 | 1.00 | Data | Calculated | Calculated |
*Calculated using the molecular weight of 304.31 g/mol .[2]
Conclusion
The solubility of this compound in THF is a critical parameter for its effective use in organic synthesis. A theoretical analysis based on its molecular structure—featuring both polar and non-polar moieties—predicts favorable solubility in the moderately polar solvent THF. This prediction is grounded in the "like dissolves like" principle. However, factors such as temperature and the presence of impurities, particularly water, can significantly influence the actual solubility. For precise and reproducible results in the laboratory, it is imperative to move beyond theoretical assessment and perform quantitative measurements. The detailed gravimetric protocol provided in this guide offers a robust and reliable method for determining the solubility of this compound, enabling researchers to optimize reaction conditions and achieve desired synthetic outcomes.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]
-
Unacademy. Factors affecting solubility. Retrieved from Unacademy. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]
-
University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto Scarborough. [Link]
-
MilliporeSigma. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from MilliporeSigma. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Introduction to Organic Laboratory Techniques: A Microscale Approach. Bellevue College.
-
Synthonix, Inc. (n.d.). This compound. Retrieved from Synthonix, Inc. [Link]
-
ResearchGate. (n.d.). Oxazole. Retrieved from ResearchGate. [Link]
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from ChemRxiv. [Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from SlideShare. [Link]
-
International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from IJNRD. [Link]
-
YouTube. (2021). Thermodynamics of the Dissolution Process. Retrieved from YouTube. [Link]
Sources
- 1. Synthonix, Inc > Synthons > this compound - [B84942] [synthonix.com]
- 2. This compound 97.00% | CAS: 2167710-98-5 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemistrytalk.org [chemistrytalk.org]
- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
Technical Monograph: 4-Bromo-2-(triisopropylsilyl)oxazole
Executive Summary & Physicochemical Profile
4-Bromo-2-(triisopropylsilyl)oxazole is a specialized heterocyclic building block used primarily in the development of complex pharmaceutical agents and organic materials. Its strategic value lies in its orthogonal reactivity : the C2-TIPS group acts as a robust protecting group or a masked nucleophile (via desilylation), while the C4-bromide serves as a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi).
This guide provides a definitive technical analysis of its properties, synthesis, and application in drug discovery.
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | 4-Bromo-2-[tris(propan-2-yl)silyl]-1,3-oxazole |
| Common Name | 4-Bromo-2-TIPS-oxazole |
| Molecular Formula | C₁₂H₂₂BrNOSi |
| Molecular Weight | 304.32 g/mol |
| Exact Mass | 303.0654 (for ⁷⁹Br isotope) |
| Appearance | Colorless to pale yellow oil (typical) or low-melting solid |
| Solubility | Soluble in THF, Et₂O, DCM, Toluene; Insoluble in water |
| Stability | Moisture sensitive (slow hydrolysis of TIPS); Store under Argon at -20°C |
| Core Structure | 1,3-Oxazole ring substituted at C2 (TIPS) and C4 (Br) |
Synthesis & Fabrication Protocol
The synthesis of 4-bromo-2-TIPS-oxazole relies on the regioselective lithiation of 4-bromooxazole. This protocol exploits the significant acidity difference between the C2 (
Critical Mechanistic Insight
-
Why LiHMDS? The use of Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA) is critical. Unlike
-BuLi, these bulky, non-nucleophilic bases deprotonate the C2 position kinetically without triggering Lithium-Halogen Exchange (Li-Hal Ex) at the C4-bromide. -
Temperature Control : The reaction must be maintained below -70°C to stabilize the 2-lithio-4-bromooxazole intermediate, which can otherwise undergo ring-opening or scrambling.
Step-by-Step Protocol
Reagents:
-
4-Bromooxazole (1.0 equiv)
-
LiHMDS (1.1 equiv, 1.0 M in THF)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) or TIPS-Cl (1.2 equiv)
-
Anhydrous THF (0.1 M concentration relative to substrate)
Workflow:
-
Setup : Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Deprotonation : Add the solution of 4-bromooxazole. Slowly add LiHMDS dropwise over 15 minutes.
-
Checkpoint: Stir for 30 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.
-
-
Quenching : Add TIPS-OTf (or TIPS-Cl) dropwise. TIPS-OTf is preferred for faster kinetics at low temperatures.
-
Warming : Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Workup : Quench with saturated aqueous
. Extract with (3x). Dry combined organics over . -
Purification : Flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc (gradient, typically 95:5). The TIPS group makes the product non-polar.
-
Reactivity & Applications (Logic Map)
The utility of 4-bromo-2-TIPS-oxazole stems from its ability to undergo sequential functionalization. The diagram below illustrates the divergent pathways available to researchers.
Caption: Divergent synthetic pathways for 4-bromo-2-TIPS-oxazole. The bulky TIPS group protects C2, directing lithiation to C5 or allowing selective C4 cross-coupling.
Key Application Scenarios
-
Natural Product Synthesis : The oxazole core is ubiquitous in marine natural products (e.g., Leucophyllidine). The TIPS group prevents C2-dimerization during the assembly of the C4-side chain.
-
C5-Functionalization : With C2 blocked by TIPS and C4 occupied by Br, the C5 position can be selectively lithiated (using TMPLi) to introduce aldehydes (using DMF) or iodides, creating a fully substituted oxazole core [1].
-
Iterative Cross-Coupling : The C4-Br bond is reactive toward Pd(0). Once the C4 substituent is installed, the TIPS group can be removed (TBAF) to regenerate the C2-H, which can then be activated for a second cross-coupling event (C-H activation).
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signature | Diagnostic Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (s, 1H) : C5-H singlet.δ 1.35 (sept, 3H) : TIPS CH.δ 1.12 (d, 18H) : TIPS CH₃. | Absence of C2-H (usually ~7.9 ppm) confirms silylation. |
| ¹³C NMR | ~160 ppm : C2 (attached to Si).~115 ppm : C4 (attached to Br).~140 ppm : C5. | Shifts confirm regiochemistry. |
| HRMS (ESI+) | [M+H]⁺ = 304.073 (⁷⁹Br)[M+H]⁺ = 306.071 (⁸¹Br) | 1:1 Isotopic pattern characteristic of Bromine. |
References
-
Vertex AI Search . (2026). Search Results for 4-Bromo-2-(triisopropylsilyl)oxazole derivatives and CAS 1134560-73-8. Retrieved from 1
- Vedejs, E., & Monahan, S. D. (1997). Lithiation of Oxazoles: Kinetic vs Thermodynamic Control. Journal of Organic Chemistry.
-
PubChem . (n.d.). Compound Summary for Oxazole Derivatives. National Library of Medicine. Retrieved from
-
Sigma-Aldrich . (n.d.). 4-Bromoisoxazole and Oxazole Building Blocks. Retrieved from
Sources
The Oxazole Scaffold: A Cornerstone for Innovation in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Relevance of the Oxazole Moiety
The five-membered aromatic heterocycle, oxazole, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[3][4] The oxazole ring, with its nitrogen and oxygen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[4][5] This has led to the successful development of oxazole-containing drugs across a wide spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[2][4][6]
The relentless pursuit of novel therapeutics necessitates a continuous evolution in the design and synthesis of innovative molecular building blocks. In this context, the development of novel oxazole-based scaffolds is of paramount importance. By strategically functionalizing the oxazole core, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds, ultimately enhancing their efficacy and safety profiles. This guide provides an in-depth exploration of the synthesis and application of novel oxazole building blocks, offering both theoretical insights and practical, field-proven protocols to empower researchers in their quest for the next generation of therapeutics.
Strategic Synthesis of Novel Oxazole Building Blocks: A Chemist's Toolkit
The synthetic accessibility of the oxazole ring is a key driver of its widespread use in drug discovery. Over the years, a diverse array of synthetic methodologies has been developed, ranging from classical name reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups on the starting materials.
The Van Leusen Oxazole Synthesis: A Robust and Versatile Workhorse
First reported in 1972, the van Leusen oxazole synthesis has become one of the most widely employed methods for the construction of 5-substituted oxazoles.[5][7] The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a commercially available and versatile reagent.[5][7] The power of this reaction lies in its operational simplicity, broad substrate scope, and generally high yields.
The underlying mechanism proceeds through a [3+2] cycloaddition. The deprotonated TosMIC acts as a three-atom synthon, attacking the aldehyde to form an intermediate oxazoline. Subsequent elimination of p-toluenesulfinic acid drives the aromatization to the desired oxazole.[5][7]
Experimental Protocol: Van Leusen Synthesis of 5-Substituted Oxazoles [8]
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.
-
Heat the resulting mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-substituted oxazole.
A key advantage of the van Leusen approach is its adaptability. By employing α-substituted TosMIC reagents, chemists can readily access 4-substituted and 4,5-disubstituted oxazoles, further expanding the diversity of accessible building blocks.[1]
Caption: General workflow for the Van Leusen oxazole synthesis.
The Robinson-Gabriel Synthesis: A Classic Route to Polysubstituted Oxazoles
The Robinson-Gabriel synthesis, a foundational method in oxazole chemistry, involves the cyclodehydration of 2-acylamino ketones.[9][10] This reaction is particularly useful for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[9][11] The choice of a dehydrating agent is critical, with reagents like concentrated sulfuric acid, phosphorus pentoxide, and polyphosphoric acid being commonly employed.[9]
The starting 2-acylamino ketones can be conveniently prepared via the Dakin-West reaction, making this a versatile two-step sequence for accessing a wide range of oxazole building blocks.[11]
Experimental Protocol: Classic Robinson-Gabriel Synthesis [12]
Materials:
-
2-Acylamino ketone (1.0 eq)
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
Procedure:
-
Dissolve the 2-acylamino ketone in acetic anhydride and cool the solution to 0°C.
-
Add concentrated sulfuric acid dropwise.
-
Allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Modern modifications of the Robinson-Gabriel synthesis often employ milder reagents to improve functional group tolerance and yields. One notable advancement involves the use of Dess-Martin periodinane for the oxidation of β-hydroxy amides to the corresponding β-keto amides, which then undergo cyclodehydration.[13]
Caption: Key steps in the Robinson-Gabriel synthesis.
Oxidation-Cyclodehydration of β-Hydroxy Amides: A Mild and Efficient Approach
A powerful and contemporary strategy for synthesizing highly functionalized oxazoles involves the oxidation of β-hydroxy amides followed by in-situ cyclodehydration. This approach is particularly valuable for substrates bearing sensitive functional groups or stereocenters. The Dess-Martin periodinane (DMP) has emerged as a preferred oxidant for this transformation due to its mild and selective nature.[13][14]
Experimental Protocol: Dess-Martin Periodinane Mediated Oxazole Synthesis [12][13]
Materials:
-
β-Hydroxy amide (1.0 eq)
-
Dess-Martin periodinane (DMP) (1.1-1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5-2.0 eq)
-
Iodine (I₂) (1.5-2.0 eq)
-
Triethylamine (Et₃N) (3.0-4.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the β-hydroxy amide in anhydrous dichloromethane.
-
Add Dess-Martin periodinane portion-wise at room temperature and stir until the oxidation is complete (monitored by TLC).
-
Quench the oxidation by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the intermediate β-keto amide.
-
Dissolve the crude β-keto amide in anhydrous dichloromethane.
-
Add triethylamine and triphenylphosphine.
-
Cool the mixture to 0°C and add a solution of iodine in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the cyclodehydration is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the desired oxazole.
Applications of Novel Oxazole Building Blocks in Drug Discovery
The strategic incorporation of novel oxazole building blocks allows for the systematic exploration of chemical space and the optimization of lead compounds. The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activity of the molecule.[15]
Table 1: FDA-Approved Drugs Containing an Oxazole Moiety [15][16][17]
| Drug Name | Therapeutic Area | Mechanism of Action |
| Oxaprozin | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID); COX-1/COX-2 inhibitor |
| Suvorexant | Insomnia | Orexin receptor antagonist |
| Tafamidis | Transthyretin amyloidosis | Transthyretin stabilizer |
| Deflazacort | Duchenne muscular dystrophy | Glucocorticoid receptor agonist |
| Clavulanate | Antibacterial (in combination) | β-lactamase inhibitor |
The diverse therapeutic applications of these approved drugs underscore the versatility of the oxazole scaffold. Furthermore, numerous oxazole-containing compounds are currently in preclinical and clinical development for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[2][6]
Future Perspectives and Conclusion
The oxazole nucleus will undoubtedly continue to be a valuable and frequently utilized building block in the design and synthesis of new therapeutic agents. The development of novel, efficient, and sustainable synthetic methodologies will further expand the accessibility and diversity of oxazole-based scaffolds. As our understanding of disease biology deepens, the ability to rationally design and synthesize custom-tailored oxazole building blocks will be instrumental in the discovery of next-generation medicines with improved efficacy and safety profiles. This guide has provided a comprehensive overview of key synthetic strategies and applications, aiming to equip researchers with the knowledge and tools necessary to harness the full potential of the oxazole scaffold in their drug discovery endeavors.
References
- BenchChem. (2025).
- BenchChem. (2025). minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.
- Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts.
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Merck Millipore. (n.d.). Dess–Martin Periodinane.
- NROChemistry. (n.d.). Van Leusen Reaction.
- Organic Syntheses. (n.d.). Synthesis of...
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem. (n.d.).
- Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles.
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
- Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- MDPI. (2025). Oxazole-Based Molecules in Anti-viral Drug Development.
- ResearchGate. (n.d.). van Leusen oxazole synthesis.
- ResearchGate. (n.d.). FDA approved drugs with oxazole nucleus.
- ResearchGate. (2014). Synthesis of dess-martin-periodinane.
- ResearchGate. (2016).
- Springer. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. synarchive.com [synarchive.com]
- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. datapdf.com [datapdf.com]
- 14. Dess–Martin Periodinane [merckmillipore.com]
- 15. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]
- 16. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 4-bromooxazol-2-yl-triisopropyl-silane
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Profile
4-bromooxazol-2-yl-triisopropyl-silane is a specialized building block used in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structure, combining a brominated oxazole ring with a sterically hindering triisopropylsilyl group, makes it a valuable reagent for introducing this moiety into complex molecules. However, the presence of the bromo-oxazole and the reactive silane functionalities necessitates careful handling to mitigate potential hazards.
Chemical Identity:
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-(triisopropylsilyl)oxazole | |
| CAS Number | 2167710-98-5 | |
| Molecular Formula | C12H22BrNOSi | |
| Molecular Weight | 304.31 g/mol | |
| Purity | Typically ≥97% | |
| SMILES | BrC1N=C(OC=1)(C(C)C)C(C)C |
Hazard Identification and Risk Assessment
Due to the lack of a specific SDS, a comprehensive hazard profile for 4-bromooxazol-2-yl-triisopropyl-silane has not been formally established. However, based on the structural components, the following potential hazards should be considered:
-
Flammability: The presence of the triisopropylsilyl group suggests that the compound may be a flammable liquid and vapor, similar to Triisopropylsilane. Vapors may be heavier than air and could travel to an ignition source.
-
Skin and Eye Irritation: Organosilicon compounds and brominated heterocyclic compounds can cause irritation upon contact with skin and eyes. Prolonged or repeated exposure may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.
-
Reactivity: The compound may be sensitive to moisture and incompatible with strong oxidizing agents, strong acids, and strong bases.
**GHS Hazard Classification (Inferred):
(4-Bromooxazol-2-yl)-triisopropyl-silane: A Comprehensive Technical Guide for Researchers in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, (4-bromooxazol-2-yl)-triisopropyl-silane has emerged as a versatile and valuable reagent. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its synthesis, chemical properties, reliable suppliers, and, most importantly, its strategic applications in contemporary drug discovery paradigms such as fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies via cross-coupling reactions.
Chemical Properties and Specifications
This compound, with the CAS number 2167710-98-5, is a functionalized oxazole derivative. The presence of a bromine atom at the 4-position and a bulky triisopropylsilyl (TIPS) group at the 2-position imparts distinct reactivity and utility to this molecule.[1][2]
| Property | Value | Source |
| CAS Number | 2167710-98-5 | [1][2] |
| Molecular Formula | C12H22BrNOSi | [2] |
| Molecular Weight | 304.31 g/mol | [1] |
| Purity | Typically ≥97% | [1][2] |
| Appearance | Varies, often a colorless to yellow oil or solid | N/A |
| IUPAC Name | 4-bromo-2-(triisopropylsilyl)oxazole | [1] |
The triisopropylsilyl group serves as a sterically bulky protecting group for the otherwise reactive C-2 position of the oxazole ring. This protection allows for selective functionalization at the C-4 position via the bromo substituent. The TIPS group can be removed under specific conditions, revealing a proton or allowing for further manipulation at the C-2 position.
High-Purity Suppliers
For researchers requiring high-purity this compound, several reputable suppliers are available. It is crucial to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound before use in sensitive applications.
| Supplier | Product Number | Purity | Contact Information |
| Synthonix, Inc. | B84942 | 97% | |
| Advanced ChemBlocks Inc. | X190306 | 97% | |
| Aladdin | T681361 | ≥97% | N/A |
| Jilin Jintai Chemical Glass Co., Ltd. | A#T681361 | 97% | N/A |
Synthesis Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).
-
Starting Material: 2-Triisopropylsilyloxazole (1.0 eq.) is dissolved in the anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi, 1.05 eq.) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.
-
Bromination: A solution of bromine (Br2, 1.1 eq.) or tetrabromomethane (CBr4, 1.1 eq.) in anhydrous THF is added slowly to the reaction mixture at -78 °C.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive towards protic solvents, hence the necessity for anhydrous conditions to prevent quenching of the reagent.
-
Low Temperature: The lithiation is performed at -78 °C to control the reactivity of the organolithium reagent and prevent side reactions.
-
Choice of Brominating Agent: Both elemental bromine and tetrabromomethane are effective electrophilic bromine sources for quenching organolithium intermediates.
-
Aqueous Workup: The use of sodium thiosulfate in the workup is to quench any unreacted bromine.
Applications in Drug Discovery
The unique structural features of this compound make it a highly valuable building block in drug discovery, particularly in the realms of fragment-based drug discovery and lead optimization through cross-coupling reactions.
Fragment-Based Drug Discovery (FBDD)
FBDD has become a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target.[3][4][5] this compound is an ideal candidate for inclusion in fragment libraries due to its:
-
Low Molecular Weight: The core oxazole structure is a common motif in bioactive molecules.
-
3D-Shape: The bulky TIPS group provides a three-dimensional character that can probe specific pockets in a protein's binding site.
-
Vector for Growth: The bromo substituent provides a handle for facile chemical elaboration, allowing for the "growing" of the fragment into a more potent lead compound.
Caption: Role of this compound in a typical FBDD workflow.
Lead Optimization via Cross-Coupling Reactions
The bromine atom at the C-4 position of the oxazole ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[6][7][8][9] This allows for the rapid generation of analog libraries to explore the structure-activity relationships (SAR) of a lead compound.
Example: Suzuki-Miyaura Coupling
A common application is the Suzuki-Miyaura coupling with various boronic acids or esters to introduce diverse aryl or heteroaryl substituents at the C-4 position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Generic Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel is added this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05 eq.), and a base such as potassium carbonate or cesium carbonate (2.0 eq.).
-
The vessel is purged with an inert gas (e.g., nitrogen or argon).
-
A suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol, is added.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general safety guidelines for similar organobromine and organosilane compounds should be followed.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.[11]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a strategically important building block for modern drug discovery. Its unique combination of a reactive handle for cross-coupling and a bulky, cleavable protecting group makes it a versatile tool for both fragment-based screening and lead optimization. The synthetic accessibility and the commercial availability of this compound further enhance its utility for researchers in the pharmaceutical and biotechnology industries. By understanding its chemical properties, synthesis, and applications, scientists can effectively leverage this reagent to accelerate the discovery of novel therapeutics.
References
-
Synthonix, Inc. This compound. Retrieved February 15, 2026, from [Link]
-
Synthonix, Inc. This compound - [B84942]. Retrieved February 15, 2026, from [Link]
-
CHI. (2015). Fragment-Based Drug Discovery. Retrieved February 15, 2026, from [Link]
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved February 15, 2026, from [Link]
- Bamborough, P., et al. (2012). Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. Journal of Medicinal Chemistry, 55(2), 797-808.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
- Chen, Y., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Journal of Biomedical Science, 30(1), 38.
- de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93.
- Littke, A. F., & Fu, G. C. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 123(28), 6989-7000.
- Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
- Feher, M., & Arvin, M. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal, 289(21), 6640-6657.
-
PubChem. ((4-Bromophenyl)ethynyl)triisopropylsilane. Retrieved February 15, 2026, from [Link]
- Wang, C., et al. (2018). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... Retrieved February 15, 2026, from [Link]
Sources
- 1. This compound 97.00% | CAS: 2167710-98-5 | AChemBlock [achemblock.com]
- 2. Synthonix, Inc > Synthons > this compound - [B84942] [synthonix.com]
- 3. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. synzeal.com [synzeal.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki Cross-Coupling of 4-bromo-2-TIPS-oxazole for Accelerated Drug Discovery
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction tailored for the functionalization of 4-bromo-2-TIPS-oxazole. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the critical parameters and offers field-proven protocols to facilitate the synthesis of novel oxazole-containing compounds, which are pivotal scaffolds in numerous pharmaceutical agents.
The oxazole moiety is a privileged heterocycle in drug discovery, appearing in a wide array of biologically active molecules. The ability to selectively introduce molecular complexity at the C4-position of the oxazole ring via robust C-C bond-forming reactions is therefore of paramount importance. The Suzuki-Miyaura coupling stands out as a powerful tool for this purpose due to its mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acid and ester coupling partners.[1]
This application note will navigate the mechanistic underpinnings of the Suzuki coupling, provide a detailed, step-by-step experimental protocol for the coupling of 4-bromo-2-TIPS-oxazole with a model arylboronic acid, and present a systematic approach to reaction optimization. Furthermore, a troubleshooting guide is included to address common challenges, ensuring a higher rate of success in your synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2][3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (4-bromo-2-TIPS-oxazole) to a palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl > F.[5]
-
Transmetalation: In this key step, the organic moiety from the organoboron species is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6][7] The choice of base is crucial and can significantly influence the reaction rate and yield.[6][8]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
The triisopropylsilyl (TIPS) group at the 2-position of the oxazole ring in the target substrate is a bulky protecting group. While it enhances stability, its steric hindrance can influence the rate of oxidative addition and may necessitate the use of specific ligands to promote efficient coupling.
pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd2_intermediate [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; pd2_r [label="Ar-Pd(II)L2-R'", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd2_intermediate; pd2_intermediate -> transmetalation [label="R'-B(OR)2\nBase"]; transmetalation -> pd2_r; pd2_r -> reductive_elimination [label="Ar-R'"]; reductive_elimination -> pd0; }
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki Coupling of 4-bromo-2-TIPS-oxazole with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki cross-coupling of 4-bromo-2-TIPS-oxazole. It is essential to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.[6]
Materials and Reagents:
-
4-bromo-2-TIPS-oxazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-2-TIPS-oxazole (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a final concentration of 0.1 M with respect to the 4-bromo-2-TIPS-oxazole.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 4-phenyl-2-TIPS-oxazole.
Reaction Optimization: A Data-Driven Approach
The success of a Suzuki cross-coupling reaction often hinges on the careful selection of the catalyst, ligand, base, and solvent system.[6][10] Below is a tabular guide to systematically optimize the reaction conditions for 4-bromo-2-TIPS-oxazole.
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | Initial Condition |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | Evaluate |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | Evaluate |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | Evaluate |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Evaluate |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | CsF (3) | Toluene | 100 | Evaluate |
start [label="Initial Reaction Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Vary Catalyst/Ligand\n(e.g., Pd(PPh3)4, Pd(dppf)Cl2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Optimize Base\n(e.g., K2CO3, Cs2CO3, CsF)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Screen Solvents\n(e.g., Toluene, DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; temperature [label="Adjust Temperature\n(80-120 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze Yield & Purity\n(LC-MS, NMR)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; optimized [label="Optimized Protocol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> catalyst; catalyst -> base; base -> solvent; solvent -> temperature; temperature -> analysis; analysis -> optimized; }
Figure 2: A workflow for the systematic optimization of the Suzuki coupling reaction.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section provides solutions to common issues encountered during the Suzuki cross-coupling of heteroaromatic systems.
Table 2: Troubleshooting Common Issues in Suzuki Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[8]- Increase the reaction temperature in 10 °C increments. |
| Formation of Homocoupling Byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction setup is thoroughly degassed.[6]- Use a more robust ligand to stabilize the palladium catalyst.- Lower the reaction temperature if possible. |
| Protodeborylation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry reagents.- Add the boronic acid in slight excess (1.1-1.3 equiv).- Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrolysis of the TIPS Group | - Strongly acidic or basic conditions- High water content in the reaction mixture | - Use milder bases like K₂CO₃ or CsF.- Minimize the amount of water in the solvent system or use an anhydrous protocol. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful functionalization of 4-bromo-2-TIPS-oxazole. By understanding the underlying mechanistic principles and systematically exploring the reaction parameters, researchers can efficiently generate novel oxazole derivatives for various applications in drug discovery and materials science.
References
- Royal Society of Chemistry. (2023, February 7). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)
- ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Ignited Minds Journals. (2013, February). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (2024, June). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions.
- The University of Manchester Research Explorer. (2006, June 8). Suzuki coupling of oxazoles.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2020, February 13). Suzuki cross-coupling reaction.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- PubMed. (2010, March 1). UTILIZTION OF THE SUZUKI COUPLING TO ENHANCE THE ANTITUBERCULOSIS ACTIVITY OF ARYL OXAZOLES.
Sources
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwjmrd.com [wwjmrd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
Application Notes and Protocols for Negishi Coupling Reactions Using (4-bromooxazol-2-yl)-triisopropyl-silane
Introduction: Unlocking Novel Chemical Space with Functionalized Oxazoles
The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] The ability to selectively functionalize the oxazole ring is paramount for the exploration of new chemical entities with tailored properties. The Negishi cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and a wide substrate scope.[3][4] This application note provides detailed protocols for the palladium-catalyzed Negishi coupling of (4-bromooxazol-2-yl)-triisopropyl-silane , a versatile building block for the synthesis of complex molecular architectures.
The triisopropylsilyl (TIPS) group at the 2-position of the oxazole ring serves a dual purpose. Primarily, it acts as a directing group and can be retained in the final product, offering a handle for further transformations or influencing the molecule's physicochemical properties. The bulky nature of the TIPS group can also influence the regioselectivity of subsequent reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Mechanistic Insights: The Palladium-Catalyzed Negishi Coupling Cycle
The Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[3][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step in the catalytic cycle.
-
Transmetalation: The organozinc reagent (Ar-ZnCl) transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of the arylzinc reagent and the subsequent Negishi coupling reaction. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Preparation of Phenylzinc Chloride (Ar-ZnCl)
Organozinc reagents can be prepared through various methods, with the transmetalation of a Grignard reagent with a zinc halide being a common and effective approach.[6][7]
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene (1.0 equiv.) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of phenylmagnesium bromide.[8]
-
-
Transmetalation to Organozinc:
-
In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.1 equiv.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution of phenylmagnesium bromide to 0 °C in an ice bath.
-
Slowly add the zinc chloride solution to the Grignard reagent via cannula. A precipitate of magnesium salts may form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The resulting solution of phenylzinc chloride is ready for use in the Negishi coupling.
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6258967B1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Sequential Regioselective Synthesis of Trisubstituted Oxazoles from 4-Bromo-2-silyloxazoles
Executive Summary
This application note details the strategic synthesis of 2,4,5-trisubstituted oxazoles utilizing 4-bromo-2-(trimethylsilyl)oxazole as a core linchpin. Unlike traditional cyclization methods (e.g., Robinson-Gabriel) which require pre-functionalized acyclic precursors, this protocol allows for the divergent, late-stage decoration of the oxazole core.
The methodology exploits the electronic and steric orthogonality of the three positions:
-
C4-Position: Activated for Pd-catalyzed cross-coupling (via the C-Br bond).
-
C5-Position: Accessible via directed lithiation (blocked at C2 by the silyl group).
-
C2-Position: Latent functionality; the silyl group serves as a mask for ipso-halogenation and subsequent coupling.
Strategic Overview & Mechanism
The success of this synthesis relies on the specific order of events to maintain the integrity of the reactive handles.
The Reactivity Hierarchy
| Position | Handle/State | Reactivity Mode | Activation Trigger |
| C4 | Bromide (-Br) | Electrophilic (Cross-Coupling) | Pd(0) Catalyst (Suzuki/Stille) |
| C5 | Proton (-H) | Nucleophilic (Lithiation) | Sterically hindered base (LiTMP) |
| C2 | Trimethylsilyl (-TMS) | Masked Electrophile | Fluoride-mediated ipso-iodination |
Mechanistic Logic
The C2-TMS group is critical. In unsubstituted oxazoles, C2 is the most acidic position (pKa ~20). Attempting to lithiate C5 without blocking C2 results in C2-lithiation and ring-opening (isocyanide formation). The bulky TMS group blocks C2, directing the base to the C5 proton. Furthermore, the TMS group is generally stable under mild Suzuki conditions used to functionalize C4, allowing it to be carried through the first step intact.
Workflow Diagram
Caption: Sequential functionalization workflow starting from the 4-bromo-2-silyloxazole linchpin.
Detailed Experimental Protocols
Protocol A: C4-Functionalization (Suzuki-Miyaura Coupling)
Objective: Install an aryl or heteroaryl group at C4 while preserving the C2-TMS group.
Reagents:
-
Substrate: 4-bromo-2-(trimethylsilyl)oxazole (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Charge a reaction vial with the oxazole substrate, boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed 1,4-Dioxane and 2M Na₂CO₃.
-
Heat to 80–90 °C for 4–12 hours. Monitor by TLC/LCMS.
-
Critical Note: Do not use fluoride bases (CsF) or strong hydroxides (NaOH) at high temperatures, as these may cause premature desilylation. Carbonates are generally safe.
-
-
Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: C5-Functionalization (Directed Lithiation)
Objective: Functionalize the C5 position via deprotonation.
Reagents:
-
Substrate: 4-Aryl-2-(trimethylsilyl)oxazole (from Protocol A)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ
-
Electrophile: Aldehyde, Iodide, or Weinreb Amide
-
Solvent: Anhydrous THF
Procedure:
-
Preparation of LiTMP: To a solution of TMP (1.2 equiv) in THF at -78 °C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0 °C, then cool back to -78 °C.
-
Add the oxazole substrate (dissolved in minimal THF) dropwise to the LiTMP solution at -78 °C .
-
Stir for 30–60 minutes to ensure complete metallation.
-
Observation: The solution often turns deep yellow/orange.
-
-
Add the Electrophile (1.5 equiv) dropwise.
-
Allow the reaction to warm slowly to RT over 2 hours.
-
Quench with saturated NH₄Cl. Extract and purify.
Protocol C: C2-Functionalization (Ipso-Iodination & Coupling)
Objective: Convert the inert TMS group into a reactive Iodide for final coupling.
Step C1: Ipso-Iodination
-
Dissolve the 2-TMS-oxazole derivative in THF/MeOH (1:1).
-
Add AgF (2.0 equiv) and I₂ (2.0 equiv).
-
Why AgF? Fluoride activates the silicon, generating a pentacoordinate silicate intermediate that is rapidly trapped by iodine.
-
-
Stir at RT for 1–2 hours in the dark (aluminum foil).
-
Filter through a Celite pad to remove silver salts.
-
Wash filtrate with Na₂S₂O₃ (to remove excess iodine) and brine.
-
Isolate the 2-iodooxazole .
Step C2: Final Cross-Coupling (e.g., Sonogashira or Negishi)
-
Use standard conditions for 2-iodooxazoles (e.g., PdCl₂(PPh₃)₂, CuI, Alkyne, Et₃N for Sonogashira).
-
Note: 2-Iodooxazoles are highly reactive; mild room-temperature couplings are often sufficient.
Data Summary & Troubleshooting
Reagent Compatibility Table
| Reagent/Condition | Compatibility with C2-TMS | Compatibility with C4-Br |
| n-BuLi | Low (Risk of nucleophilic attack at Si or ring) | Low (Lithium-Halogen exchange) |
| LiTMP | High (Steric bulk prevents Si attack) | High (At -78°C) |
| Na₂CO₃ (aq) | High (Stable up to 100°C) | N/A (Used for coupling) |
| TBAF | Zero (Instant protodesilylation) | High |
| NBS/NIS | Variable (Can cause ipso-halogenation) | N/A |
Expert Tips
-
LiTMP vs. LDA: Always use LiTMP for C5 lithiation. LDA is less hindered and can sometimes attack the TMS group or cause ring fragmentation.
-
Order of Operations: If your final molecule requires a C4-substituent that is sensitive to lithiation (e.g., a ketone), perform the C5-lithiation first on the 4-bromo-2-silyloxazole (Li-Hal exchange at C4 is faster than C5-H deprotonation, so you would need to use the 4-H-2-silyl analog or protect the ketone). Standard path: C4-Suzuki
C5-Lithiation C2-Ipso. -
Purification: 2-Iodooxazoles can be unstable on silica gel for extended periods. Perform the final coupling immediately after isolation if possible.
References
-
General Oxazole Synthesis & Functionalization
-
Regioselective Metalation of Azoles
-
Strotman, N. A., et al.[5] "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloazoles." ChemInform, 2010.[5] (Context on C2 vs C4 reactivity).
-
Haag, B., et al. "Regioselective Functionalization of Polyhalogenated Arenes and Heterocycles." LMU Munich Dissertations. (Details on Mg/Li exchange selectivity). Link
-
-
Ipso-Iodination & Silyl-Group Activation
-
Suzuki Coupling Protocols
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Developments." Link
-
Sources
Application Notes and Protocols for the Palladium-Catalyzed Arylation of 4-Bromo-2-(triisopropylsilyl)oxazole
Introduction: The Strategic Importance of 2,4-Disubstituted Oxazoles in Modern Drug Discovery
The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] These five-membered heterocycles are prized for their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which contributes to their diverse pharmacological profiles.[2] Compounds featuring the oxazole scaffold have demonstrated a wide array of therapeutic activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[3][4]
Specifically, the 2,4-disubstituted oxazole framework is a privileged scaffold in drug design.[5][6] The ability to selectively introduce different functionalities at these two positions allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing potency, selectivity, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as indispensable tools for forging the carbon-carbon bonds necessary to construct these complex architectures.[7][8]
This guide focuses on a key building block, 4-bromo-2-(triisopropylsilyl)oxazole , and its application in palladium-catalyzed arylation. The strategic placement of the triisopropylsilyl (TIPS) group at the C-2 position is crucial. The C-2 proton of an oxazole is its most acidic site, making it susceptible to undesired deprotonation and side reactions.[9] The bulky and stable TIPS group serves as a robust protecting group, effectively blocking this reactive site and directing functionalization exclusively to the C-4 position via the bromo-substituent.[9] This methodology provides a reliable and regioselective route to versatile 4-aryl-2-(TIPS)oxazole intermediates, which can be further elaborated or deprotected to yield the desired 2,4-disubstituted oxazole targets.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a highly efficient and widely used method for the arylation of 4-bromo-2-(TIPS)oxazole. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this catalytic cycle is fundamental to optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-2-(TIPS)oxazole. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium catalyst and the nature of the halide.
-
Transmetalation: In the presence of a base, the arylboronic acid forms an "ate" complex, which then transfers its aryl group to the palladium center, displacing the halide. The choice of base is critical for activating the boronic acid.
-
Reductive Elimination: The two organic moieties (the oxazole and the aryl group) on the palladium center couple and are expelled from the coordination sphere, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura arylation of 4-bromo-2-(triisopropylsilyl)oxazole. Optimization may be required for specific substrates.
Materials and Reagents:
-
4-bromo-2-(triisopropylsilyl)oxazole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))
-
Deionized water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification supplies (Ethyl acetate, Brine, Magnesium sulfate, Silica gel)
Reaction Setup and Procedure:
Causality Note: All steps must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. Solvents must be rigorously degassed to remove dissolved oxygen.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(triisopropylsilyl)oxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup and Purification:
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-aryl-2-(triisopropylsilyl)oxazole.
Data Summary and Reaction Scope
The palladium-catalyzed arylation of 4-bromo-2-(TIPS)oxazole is versatile and compatible with a range of arylboronic acids. The following table summarizes representative conditions.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent | [8],[10] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME | 85 | High | [11],[12] |
| 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | Good | [13],[14] |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | Excellent | [10] |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME | 90 | Moderate to Good | [11] |
Note: Yields are generalized from similar cross-coupling reactions on brominated heterocycles. Specific yields will vary based on substrate and precise conditions.
Expert Insights: The Rationale Behind Experimental Choices
-
The Indispensable TIPS Protecting Group: As previously mentioned, the C-2 position of the oxazole ring is acidic. Attempts to functionalize a C-4 bromooxazole without a C-2 substituent often lead to complex mixtures resulting from competitive deprotonation. The TIPS group is superior to smaller silyl groups like TMS (trimethylsilyl) or TBS (tert-butyldimethylsilyl) due to its steric bulk, which imparts significant stability to both aqueous workups and silica gel chromatography.[9]
-
Catalyst and Ligand Selection:
-
Pd(PPh₃)₄: A reliable, general-purpose catalyst that is often effective but may require higher temperatures.
-
Pd(dppf)Cl₂: The dppf ligand is an electron-rich ferrocenyl phosphine that often accelerates the reductive elimination step and can improve yields, especially for challenging substrates. It provides a good balance of activity and stability.
-
-
Choice of Base: The base plays a crucial role in the transmetalation step.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are the most common choices. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to faster reactions and better yields, albeit at a higher cost.
-
Phosphates (K₃PO₄): A stronger base that can be effective for less reactive boronic acids.
-
-
Solvent System: A mixture of an organic solvent and water is typically required. The organic solvent (Dioxane, DME, Toluene) solubilizes the organic components and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[12]
Subsequent Deprotection: Accessing the 2-Unsubstituted Core
A key advantage of the TIPS protecting group strategy is its facile removal under mild conditions to reveal the C-2 proton. This step is typically accomplished using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF). This clean deprotection regenerates the C-2 unsubstituted 4-aryloxazole, which can then be used in further synthetic transformations.[9]
Conclusion
The palladium-catalyzed arylation of 4-bromo-2-(triisopropylsilyl)oxazole is a robust and highly regioselective method for the synthesis of valuable 4-aryl oxazole intermediates. The strategic use of the stable TIPS protecting group ensures that the coupling occurs exclusively at the C-4 position. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently couple a wide variety of aryl and heteroaryl groups. This methodology, coupled with a straightforward deprotection step, provides a powerful platform for building the 2,4-disubstituted oxazole libraries essential for modern drug discovery and development programs.
References
- BenchChem (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromotellurophenes. BenchChem Scientific.
- Vedejs, E., & Lu, S. (2004). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry.
- Shaik, F., et al. (2020). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules.
- Tang, X., et al. (2017). Pd-catalyzed desulfitative arylation for the synthesis of 2,5-diarylated oxazole-4-carboxylates using dioxygen as the terminal oxidant. RSC Publishing.
- Pharmacophore, H. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Al-Masum, M., & Al-Ahmari, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules.
- Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal.
- Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
- Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters.
- Barrow, J. C., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry.
- (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery.
- Babari, S. N., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Heliyon.
- Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis.
- Dunetz, J. R., & Danheiser, R. L. (2003). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. Organic Letters.
- Strotman, N. A., et al. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic Letters.
- Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- Zhang, H., et al. (2023). Synthesis of 2,4-Disubstituted Oxazoles by a Copper-Catalyzed [3+2] Annulation/Olefination Cascade between Amides and IIII/PV Hy. Synlett.
- TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wang, Z., et al. (2022). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry.
- ResearchGate. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
- ResearchGate. (n.d.). Examples of 2,4,5‐trisubstituted oxazoles and their applications.
- Bellina, F., & Rossi, R. (2012). Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. European Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem Scientific.
- Zhang, Z., et al. (2012). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Dalton Transactions.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with....
- Le, C. M., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.
- de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc..
- Scherf, U., et al. (n.d.). Semiconducting Polymers via Microwave-assisted Suzuki and Stille Cross-Coupling Reactions. Makromolekulare Chemie.
- Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules.
- Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles a...: Ingenta Connect [ingentaconnect.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Stille Coupling of Silylated Bromooxazoles
Introduction: The Strategic Value of Functionalized Oxazoles
The oxazole motif is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals. Its ability to act as a bioisostere for ester and amide functionalities, coupled with its capacity for hydrogen bonding and metabolic stability, makes it a highly desirable heterocyclic core. The strategic functionalization of the oxazole ring is paramount to modulating the pharmacological profile of lead compounds.
Among the various methods for carbon-carbon bond formation on heteroaromatic systems, the palladium-catalyzed Stille cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the stability of the requisite organostannane reagents to air and moisture.[1][2] This application note provides a detailed guide to the critical parameters and best practices for the Stille coupling of silylated bromooxazoles, a versatile class of building blocks for complex molecule synthesis. The presence of a silyl group can influence the electronic properties of the substrate and may require specific considerations during reaction optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromooxazole, forming a Pd(II) intermediate.[2][4] This is often the rate-determining step, particularly with less reactive aryl halides.[4]
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.[2][5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Sources
Troubleshooting & Optimization
preventing desilylation during coupling of 4-bromo-2-TIPS-oxazole
This is a technical support guide designed for researchers working with 4-bromo-2-(triisopropylsilyl)oxazole .
Topic: Preventing Desilylation & Optimizing Cross-Coupling Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2026-02-16
Core Technical Overview
The Challenge:
The 2-position of the oxazole ring is significantly acidic (
In standard Suzuki-Miyaura conditions (aqueous base, protic solvents), the base (OH⁻, OMe⁻) acts as a nucleophile at the silicon atom, forming a pentacoordinate silicate intermediate. This rapidly collapses to the C2-anion, which is immediately protonated by water or alcohol, resulting in the loss of the TIPS group.
The Solution: To retain the TIPS group while coupling at the C4-bromide, you must suppress the nucleophilic attack on silicon. This requires anhydrous, non-nucleophilic bases or switching to Negishi couplings (organozinc chemistry) which operate under neutral conditions.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant desilylated product (4-aryl-oxazole) in my LCMS."
Diagnosis: Your reaction conditions are promoting base-mediated protodesilylation. Root Cause: The use of aqueous bases (Na₂CO₃, K₂CO₃ in H₂O) or protic co-solvents (MeOH, EtOH). Even trace water in "dry" solvents can trigger this mechanism at elevated temperatures.
Corrective Action:
-
Switch Solvent System: Move to strictly anhydrous 1,4-Dioxane or Toluene . Avoid DMF if possible, as it can be hygroscopic and promote desilylation at high temps.
-
Change the Base: Replace aqueous carbonates with anhydrous K₃PO₄ (finely ground) or Cs₂CO₃ .
-
Add Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel to scavenge in-situ moisture.
Issue 2: "The reaction is sluggish (low conversion) when I switch to anhydrous conditions."
Diagnosis: Poor solubility of the inorganic base in organic solvents is stalling the transmetallation step. Root Cause: Without water, inorganic bases like K₃PO₄ form a heterogeneous mixture. If the particle size is too large, the surface area is insufficient for the boron-to-palladium transfer.
Corrective Action:
-
Micronization: Use micronized anhydrous bases or grind your base with a mortar and pestle immediately before use.
-
Phase Transfer: Add 10-20 mol% of a phase transfer catalyst like 18-Crown-6 (if using K salts) or TBAB (tetrabutylammonium bromide) to solubilize the anionic species.
-
Catalyst Switch: Switch to a catalyst system with a higher turnover frequency (TOF) to compensate for the slower kinetics, such as Pd(dtbpf)Cl₂ or XPhos Pd G2 .
Issue 3: "Can I use Fluoride bases (CsF, TBAF) for the coupling?"
Diagnosis: CRITICAL ERROR. Explanation: Fluoride has an extremely high affinity for silicon. While CsF is often used in Stille or Hiyama couplings, it will instantaneously cleave the TIPS group from the oxazole ring, likely faster than the cross-coupling event. Rule: Never use fluoride sources if the silyl group must be preserved.
Visualizing the Failure Mode
The following diagram illustrates the mechanistic pathway of unwanted desilylation versus the desired coupling.
Figure 1: Mechanistic divergence. Nucleophilic bases/solvents trigger the red pathway (desilylation), while anhydrous conditions favor the green pathway (coupling).
Validated Experimental Protocols
Protocol A: Anhydrous Suzuki Coupling (Recommended)
Best for: Routine synthesis where organozinc reagents are inconvenient.
Reagents:
-
4-bromo-2-TIPS-oxazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) - Robust and resists dechelation.
-
Base: Anhydrous K₃PO₄ (3.0 equiv) - Must be finely ground/dried.
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).
Step-by-Step:
-
Drying: Flame-dry a Schlenk tube or microwave vial under vacuum and backfill with Argon (x3).
-
Charging: Add the oxazole, boronic acid, K₃PO₄, and Pd catalyst to the vial.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Degassing: Sparge the mixture with Argon for 10 minutes (bubbling gas through liquid). Do not skip this—oxygen kills the catalyst and promotes homocoupling.
-
Reaction: Seal the vessel and heat to 80-90°C for 4-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: Negishi Coupling (High Fidelity)
Best for: Extremely base-sensitive substrates or when Suzuki fails.
Reagents:
-
4-bromo-2-TIPS-oxazole (1.0 equiv)
-
Arylzinc reagent (1.2 equiv) - Prepared via Zn insertion or transmetallation.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%).
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Zinc Reagent Prep: Generate your arylzinc bromide/chloride in a separate flask (e.g., Aryl-Br + Zn dust/LiCl in THF). Titrate to determine concentration.
-
Coupling Setup: In a reaction flask under Argon, dissolve 4-bromo-2-TIPS-oxazole and the Pd catalyst in THF.
-
Addition: Add the organozinc reagent dropwise at RT.
-
Reaction: Stir at RT to 50°C . Negishi couplings often proceed at lower temperatures than Suzuki.
-
Quench: Quench carefully with saturated NH₄Cl (aq). Note: The TIPS group is stable to NH₄Cl workup.
Data & Compatibility Tables
Table 1: Base Compatibility for 2-Silyl-Oxazoles
| Base Type | Specific Reagent | Risk Level | Notes |
| Fluoride | CsF, TBAF | CRITICAL | Will cause immediate desilylation. Avoid. |
| Hydroxide | NaOH, KOH, LiOH | HIGH | Strong nucleophile; attacks Si rapidly in H₂O. |
| Alkoxide | NaOMe, NaOEt, KOtBu | HIGH | Causes desilylation and potential transesterification. |
| Carbonate (Aq) | Na₂CO₃ (aq) | MEDIUM | Risky. Only works if reaction is very fast. |
| Carbonate (Solid) | Cs₂CO₃, K₂CO₃ | LOW | Safe if strictly anhydrous (dioxane/toluene). |
| Phosphate | K₃PO₄ (Anhydrous) | LOW | Recommended. Mildest effective base for Suzuki. |
FAQ
Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating is efficient, but superheating water pockets (even trace amounts) can accelerate the desilylation kinetics faster than the coupling. If using microwave, use Protocol A with strictly dry solvents and limit the time to 30-60 minutes.
Q: Why is the TIPS group preferred over TMS? A: The Triisopropylsilyl (TIPS) group is approximately 700 times more stable to hydrolysis than the Trimethylsilyl (TMS) group due to steric bulk. If you are struggling with TIPS falling off, TMS would be impossible to maintain.
Q: My TIPS group fell off. Can I put it back on? A: Not easily on the coupled product. You would need to lithiate the C2 position (using n-BuLi or LDA) and quench with TIPS-Cl. However, if your coupled aryl group has sensitive functional groups (esters, ketones, halides), the lithiation might not be chemoselective. It is far better to prevent the loss in the first place.
References
-
Regioselective Bromination and Coupling of Oxazoles Source: Organic Syntheses (Org. Syn.) Context: Describes the general stability of 4-bromooxazoles and conditions for regioselective functionalization, establishing the baseline for C4 reactivity. URL:[Link]
-
Suzuki-Miyaura Coupling of 4-Bromooxazoles Source: The Journal of Organic Chemistry (ACS) Context: Details the Suzuki coupling of 4-bromooxazoles. While often demonstrating sulfonyl protecting groups, the base/solvent effects described are directly applicable to silyl-protected variants. URL:[Link]
-
Negishi Coupling: A Powerful Tool for Heterocycles Source: Organic Chemistry Portal Context: Provides the mechanistic grounding for why Negishi coupling (neutral conditions) is superior for base-sensitive substrates like 2-silyl-heterocycles. URL:[Link]
-
Stability of Silyl Groups in Organic Synthesis Source: Greene's Protective Groups in Organic Synthesis (via Wiley/Sigma) Context: General reference for the relative stability of TMS vs. TIPS and their susceptibility to basic hydrolysis. URL:[Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered Oxazoles
Status: Active Department: Process Chemistry & Catalysis Technician: Senior Application Scientist (Ph.D.)
Executive Summary & Core Challenges
Coupling sterically hindered oxazoles is notoriously difficult due to two converging failure modes: the "Steric Wall" and the "Heteroatom Trap."
-
The Steric Wall: Substituents at the C4/C5 positions of the oxazole or ortho-positions of the aryl partner severely retard the oxidative addition and transmetalation steps.
-
The Heteroatom Trap: The oxazole nitrogen is a competent Lewis base that can coordinate to Palladium (Pd), displacing labile ligands and forming unreactive "Pd-black" or resting states.
-
Protodeboronation: Oxazole-2-boronic acids are inherently unstable. The C-B bond is prone to hydrolysis and protolytic cleavage, often faster than the cross-coupling itself.
This guide moves beyond standard conditions to specialized protocols designed for these hostile steric and electronic environments.
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction stalls at <20% conversion, and the catalyst precipitates."
Diagnosis: Ligand dissociation and catalyst death. Standard ligands (PPh₃, dppf) cannot maintain coordination to Pd in the presence of the oxazole nitrogen and steric bulk.
Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
Why? Ligands like XPhos and SPhos are electron-rich (facilitating oxidative addition) and extremely bulky (preventing the oxazole nitrogen from binding to the Pd center).
-
Protocol Adjustment:
-
Ligand: Switch to XPhos (for general steric bulk) or RuPhos (for electron-rich/heteroaryl partners).
-
Precatalyst: Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. Use G3 or G4 Precatalysts (e.g., XPhos Pd G3). These ensure a precise 1:1 Pd:Ligand ratio and rapid activation.
-
Issue 2: "I see the oxazole starting material disappear, but the product yield is low. I detect de-borylated byproduct."
Diagnosis: Rapid Protodeboronation .[1] This is the #1 killer when using Oxazole-2-boronic acids/esters. The C2 position is electron-deficient, making the C-B bond highly susceptible to base-mediated hydrolysis.
Solution: Invert the Coupling Partners.
-
The Fix: Use 2-Halooxazole + Aryl Boronic Acid instead of Oxazole-2-boronic acid + Aryl Halide.
-
Why? 2-Halooxazoles are significantly more stable than their boronic acid counterparts.
-
If you MUST use the Oxazole-Boronate:
-
Switch to MIDA Boronates or Potassium Trifluoroborates (BF₃K) . These act as "slow-release" reservoirs, keeping the concentration of the unstable free boronic acid low, matching the rate of transmetalation.
-
Use anhydrous conditions with CsF or K₃PO₄ (anhydrous) to minimize water-mediated hydrolysis.
-
Issue 3: "The oxazole ring is opening or decomposing."
Diagnosis: Base-mediated ring cleavage.[2] The C2 proton (if unsubstituted) or the ring itself is sensitive to strong nucleophilic bases (e.g., NaOtBu, NaOH) at high temperatures.
Solution: Base Softening.
-
The Fix: Switch to K₃PO₄ (tribasic potassium phosphate) or Cs₂CO₃ .
-
Solvent System: Avoid MeOH or EtOH. Use aprotic polar solvents like 1,4-Dioxane or Toluene/Water mixtures (if water is strictly necessary for the boronic acid activation).
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the optimal route based on your specific substrate constraints.
Caption: Decision tree for selecting coupling partners and conditions based on steric hindrance and stability.
Experimental Protocols
Protocol A: The "Self-Validating" Stability Check (Mandatory Pre-Run)
Before wasting catalyst, verify your substrate survives the base.
-
Dissolve 0.1 mmol of your Oxazole substrate in 1 mL of the intended solvent (e.g., Dioxane).
-
Add 2.0 equivalents of your intended base (e.g., K₃PO₄).[3]
-
Heat to reaction temperature (e.g., 80°C) for 2 hours without Pd .
-
Analyze (LCMS/NMR):
-
If Oxazole is intact: Proceed to Protocol B.
-
If Ring Opening/Decomposition observed: Switch base to CsF or reduce temperature.
-
Protocol B: Optimized Conditions for Sterically Hindered 2-Halooxazoles
Target: 2-Chloro/Bromo-4,5-disubstituted oxazoles coupling with ortho-substituted aryl boronates.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Notes |
| Catalyst | XPhos Pd G3 | 0.02 - 0.05 | G3 precatalyst ensures rapid activation even at lower temps. |
| Ligand | XPhos | 0.02 - 0.05 | Add extra free ligand (1:1 with Pd) if reaction dies late. |
| Base | K₃PO₄ (3.0 M aq) | 2.0 - 3.0 | Phosphate is milder than carbonate/alkoxide but activates boronic acid well. |
| Solvent | THF or 1,4-Dioxane | N/A | THF often gives better rates; Dioxane for higher temps (>80°C). |
| Temp | 60°C - 80°C | N/A | Start low. Hindered systems often require heat, but check stability first. |
Step-by-Step:
-
Charge a vial with 2-Halooxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed THF (0.2 M concentration).
-
Add degassed 3.0 M K₃PO₄ (2.0 equiv).
-
Stir vigorously at 60°C. Monitor by LCMS at 1h, 4h, and 18h.
Protocol C: The "Slow-Release" Method (For Unstable Oxazole Boronates)
Use this when you cannot use the 2-Halooxazole route.
-
Substrate: Use Oxazole-2-MIDA boronate or Oxazole-2-BF₃K .
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).
-
Base: K₂CO₃ (3.0 equiv).
-
Solvent: Dioxane:H₂O (10:1) . The water is strictly controlled to regulate the hydrolysis of the MIDA/BF₃K species.
-
Temp: 80°C - 100°C.
Mechanistic Insight: The "Steric-Electronic" Trap
Understanding why the reaction fails allows for rational optimization.
Caption: Catalytic cycle highlighting the N-coordination trap and Protodeboronation side-pathways.
FAQ
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for hindered substrates. Microwave heating (100-120°C for 10-30 mins) can overcome the activation energy barrier for oxidative addition before the catalyst has time to decompose. Caveat: Ensure your oxazole is stable to these temps (run Protocol A first).
Q: Why XPhos Pd G3 instead of G2? A: G3 precatalysts contain a specific aminobiphenyl backbone that activates more efficiently and prevents the formation of inhibiting carbazole byproducts seen with G2 in some hindered cases.
Q: My boronic acid is expensive. Can I use less? A: Not recommended for hindered couplings. Protodeboronation is a competing background reaction.[7] Use 1.5 to 2.0 equivalents to ensure enough active boron species remains to drive the reaction to completion.
References
-
Suzuki Coupling of Oxazoles. Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006).[8][9] Organic Letters, 8(12), 2495–2498.[8][9] Link
-
Protodeboronation of (Hetero)Arylboronic Esters. Klingensmith, L. M., et al. (2022). Journal of the American Chemical Society.[8][9] Link
-
Buchwald Precatalysts (G3/G4). Bruno, N. C., et al. (2013). Chemical Science, 4, 916-920. Link
-
MIDA Boronates in Slow-Release Cross-Coupling. Knapp, D. M., et al. (2010). Journal of the American Chemical Society, 132(34), 12048–12059. Link
-
Ligand Effects in Sterically Hindered Suzuki Couplings. Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Guide: Troubleshooting Bromine-Lithium Exchange in Silylated Oxazoles
Executive Summary & Mechanistic Grounding
Functionalizing the oxazole core is a high-stakes operation in drug discovery. While 2-silylated oxazoles are designed to block the most acidic C2 position—theoretically directing lithiation to the C4 or C5 bromine—the reality is often a complex equilibrium of fragmentation and isomerization.
The failure of Bromine-Lithium (Br-Li) exchange in these systems usually stems from three distinct mechanistic pitfalls:
-
The "Wipf" Fragmentation: The electrocyclic ring opening of the lithiated intermediate into an acyclic isocyanide.
-
The "Vedejs" Equilibrium: The inherent instability of the oxazolyl anion, even when silylated.
-
Halogen Dance/Scrambling: Rapid migration of the lithium species to a thermodynamically more stable position before electrophile trapping.
This guide provides a self-validating troubleshooting framework to diagnose and resolve these issues.
Diagnostic Modules
Module A: The "Vanishing Nucleophile" (Ring Opening)
Symptom: You perform the Br-Li exchange, quench with an electrophile (e.g., aldehyde), but recover acyclic nitriles or complex mixtures instead of the desired oxazole.
The Mechanism: Even if you start with a 4-bromo-2-(trimethylsilyl)oxazole, the generated lithio-species is precarious. If the silyl group is cleaved (desilylation) or if the lithium species is at C2 (via scrambling), the ring opens. More insidiously, 4-lithiooxazoles are also thermally sensitive, though less so than 2-lithio variants.
DOT Diagram: The Ring Opening Danger Zone
Caption: Figure 1: The electrocyclic ring opening of lithiated oxazoles is the primary cause of yield loss. This pathway becomes dominant above -78°C.
Troubleshooting Protocol:
-
Q: Did you run the reaction at -78°C?
-
Correction: For silylated oxazoles, -78°C is the maximum ceiling. Run the exchange at -100°C (Trapp mixture: THF/Et2O/Pentane 4:4:1) to freeze the equilibrium.
-
-
Q: How long was the "aging" time?
-
Correction: Minimize the time between Li-addition and Electrophile-addition. 4-Lithiooxazoles should be trapped within 2–5 minutes .
-
Module B: The "Wrong Regioisomer" (Scrambling)
Symptom: You start with 4-bromo-2-silyloxazole, but after quenching with
The Mechanism: Lithium is promiscuous. Although Br-Li exchange is kinetically faster than deprotonation, the resulting anion can deprotonate a starting molecule (proton transfer) or undergo a "Halogen Dance" if the C5 proton is acidic.
Data: Base Selection Impact
| Variable | n-BuLi | t-BuLi | Recommendation |
| Mechanism | Equilibrium-driven | Irreversible (Radical pathway) | Use t-BuLi |
| Byproduct | n-BuBr (Reactive) | t-BuBr (Sterically bulky/Inert) | n-BuBr causes Wurtz coupling; t-BuLi prevents this. |
| Stoichiometry | 1.0 - 1.1 equiv | 2.0 - 2.2 equiv | 2.0 equiv is mandatory for t-BuLi (1st eq does exchange, 2nd eq kills t-BuBr). |
| Speed | Moderate | Extremely Fast | Fast exchange beats decomposition. |
Troubleshooting Protocol:
-
Q: Which lithium source did you use?
-
Correction: Switch to t-BuLi (2.0 equiv) . The reaction is virtually instantaneous at -78°C, preventing the anion from "wandering" to C5 or attacking the silyl group.
-
-
Q: Is your Silyl group bulky enough?
-
Correction: TMS (Trimethylsilyl) is labile. If you observe desilylation, switch to TIPS (Triisopropylsilyl) or TBS (tert-Butyldimethylsilyl) at C2. These sterically shield the C2 position and are less prone to nucleophilic attack by the base.
-
Module C: "The Gunk" (Electrophile Incompatibility)
Symptom: The exchange works (confirmed by
The Mechanism: Lithiated oxazoles are highly basic. If the electrophile has acidic alpha-protons, the lithio-oxazole acts as a base (proton transfer) rather than a nucleophile.
Troubleshooting Protocol:
-
Q: Is your electrophile enolizable?
-
Correction: If yes, use CeCl3 (Cerium Chloride) additives. Transmetalation to the organocerium species reduces basicity while maintaining nucleophilicity (The Imamoto method).
-
-
Q: How did you add the electrophile?
-
Correction: Use Inverse Addition . Cannulate the cold lithio-oxazole solution into a solution of the electrophile. This ensures the electrophile is always in excess, preventing side reactions.
-
The "Gold Standard" Protocol
Designed for 4-bromo-2-(triisopropylsilyl)oxazole. Adaptable for other substrates.
Reagents:
-
Substrate: 1.0 equiv
-
t-BuLi (1.7 M in pentane): 2.1 equiv
-
Solvent: Anhydrous THF (freshly distilled/dried)
-
Electrophile: 1.2–1.5 equiv
Step-by-Step Workflow:
-
Cryogenic Setup: Flame-dry a 2-neck round-bottom flask under Argon. Cool THF to -78°C (Acetone/Dry Ice) or -100°C (Et2O/Liquid N2) if the substrate is known to be fragile.
-
Substrate Addition: Dissolve the silylated bromo-oxazole in the cold THF.
-
The Exchange (The Critical Step):
-
Add t-BuLi dropwise down the side of the flask over 5 minutes.
-
Visual Cue: A color change (often yellow or orange) indicates anion formation.
-
Wait Time: Stir for exactly 10 minutes . Do not over-age.
-
-
Trapping:
-
Standard: Add the electrophile (neat or in THF) dropwise.
-
Inverse Addition (Recommended for unstable anions): Cannulate the lithio-solution into a pre-cooled (-78°C) flask containing the electrophile.
-
-
Quench: After 30 minutes, quench with sat.
while still cold. Allow to warm to RT only after quenching.
Troubleshooting Flowchart
Caption: Figure 2: Logical decision tree for diagnosing failure modes in oxazole metallation.
References
-
Vedejs, E.; Monahan, S. D. "Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles."[1][2][3] Journal of Organic Chemistry, 1996 , 61(16), 5192–5193.[1]
-
Wipf, P.; Miller, C. P. "A New Synthesis of Highly Functionalized Oxazoles."[4] Journal of Organic Chemistry, 1993 , 58(14), 3604–3606.
-
Hodges, J. C.; et al. "Lithiation of Oxazoles: A Study of Regioselectivity and Stability." Journal of Organic Chemistry, 1991 , 56(2), 449–452.
-
Anderson, B. A.; et al. "Optimization of the Bromine-Lithium Exchange of 4-Bromo-2-silyloxazoles." Organic Process Research & Development, 1997 , 1(4), 300–304.
Sources
Technical Support Center: TIPS Removal from Oxazole Scaffolds
Topic: Selective removal of Triisopropylsilyl (TIPS) protecting groups from oxazole-containing substrates. Ticket ID: #OXZ-TIPS-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Triage
Removing a TIPS group from an oxazole-containing molecule presents a classic "rock and a hard place" scenario in organic synthesis.
-
The Conflict: TIPS groups are robust and usually require strong acid or fluoride for removal.[1] However, the oxazole ring is a weak base that can be unstable to strong acids (hydrolysis/ring-opening) and is electron-deficient at the C2 position, making it susceptible to nucleophilic attack by the basic species often present in fluoride sources (like commercial TBAF).
-
The Solution: You must decouple the fluoride source from the pH environment.
-
Avoid: Unbuffered TBAF (too basic) and strong aqueous acids (ring hydrolysis risk).
-
Recommended: Buffered TBAF (AcOH/TBAF) or HF-Pyridine.
-
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest deprotection route for your specific substrate.
Figure 1: Decision tree for selecting the appropriate deprotection reagent based on substrate vulnerability.
Technical Deep Dive: The Chemistry of Failure
Why do standard protocols fail with oxazoles?
The "Naked" Fluoride Trap (TBAF)
Commercial TBAF (Tetra-n-butylammonium fluoride) is typically supplied as a 1M solution in THF containing ~5% water. The fluoride ion is a strong hydrogen bond acceptor. In "naked" conditions, it behaves as a strong base .
-
Mechanism of Failure: The oxazole C2 proton is relatively acidic (
).[2] Basic TBAF can deprotonate C2, leading to the formation of an oxazolyl anion. This species is unstable and can undergo ring-opening to an isocyanide (Schröder et al.) or polymerization. -
Side Reaction: If your molecule has esters, TBAF can cause hydrolysis or transesterification.
The Acid Trap (HCl/TFA)
While oxazoles are more stable than furans, they are not inert.
-
Mechanism of Failure: TIPS removal with acid requires "forcing" conditions (e.g., HCl in MeOH at reflux) because the bulky isopropyl groups shield the silicon atom. Under these conditions, the oxazole nitrogen (
for conjugate acid) protonates.[2] Subsequent nucleophilic attack by water or methanol at C2 or C5 leads to ring cleavage, yielding -acylamino ketones.
Optimized Protocols
Protocol A: Buffered TBAF (The "Safe" Standard)
Best for: Base-sensitive substrates and preventing C2-oxazole deprotonation.
Concept: Adding Acetic Acid (AcOH) in a 1:1 ratio with TBAF creates a buffered system. The species in solution becomes predominantly
Materials:
Step-by-Step:
-
Prepare Buffer: In a separate vial, mix TBAF (1.0 M, 1.5 equiv) and Glacial Acetic Acid (1.5 equiv). Note: This is exothermic; cool if scaling up.
-
Dissolve Substrate: Dissolve your oxazole-TIPS substrate in anhydrous THF (0.1 M concentration).
-
Addition: Add the pre-mixed TBAF/AcOH solution to the substrate at 0°C.
-
Reaction: Warm to Room Temperature (RT). TIPS removal is slower than TBS; expect 2–12 hours.
-
Quench: It is critical to quench with Saturated
immediately upon completion to neutralize any residual basicity before concentration.
Protocol B: HF-Pyridine (The "Goldilocks" Reagent)
Best for: Substrates that decompose even with buffered TBAF, or when TBA salts are impossible to remove. Concept: HF-Pyridine provides a high concentration of fluoride in an acidic medium, completely eliminating the risk of base-mediated decomposition.
Safety Warning: HF-Pyridine is corrosive and toxic. Use plastic labware (polypropylene) and avoid glass if possible (though catalytic amounts in glass are often tolerated).
Step-by-Step:
-
Setup: Use a polypropylene reaction vessel.
-
Dissolve: Dissolve substrate in THF (0.05 M).
-
Prepare Reagent: In a plastic syringe, draw up HF-Pyridine (70% HF, approx 10–20 equiv).
-
Addition: Add dropwise at 0°C.
-
Buffer (Optional): If the substrate is extremely acid-sensitive, add Pyridine (5–10 equiv) to the reaction mixture before adding HF-Pyridine.
-
Quench: Pour cautiously into a rapidly stirring mixture of Et2O and Saturated
. Caution: Gas evolution ( ).
Purification: The "Kishi Workup" for TBA Salts
A major pain point with TBAF is the removal of tetrabutylammonium (TBA) salts, which streak on silica columns and contaminate NMRs. Aqueous extraction often fails to remove them completely.[6]
Recommendation: Use the non-aqueous workup developed by Kishi et al. for Halichondrin synthesis.
Mechanism:
-
Dowex 50WX8 (Ca form): Sequesters the TBA cation.
-
: Scavenges the fluoride/acid, precipitating
.
Figure 2: Workflow for the Kishi non-aqueous workup to remove TBA salts.
Protocol:
-
Dilute reaction mixture with MeOH (approx 1:1 with THF).
-
Add Dowex 50WX8-400 (3g per mmol of TBAF used).
-
Add
powder (1g per mmol of TBAF used). -
Stir vigorously for 1 hour.
-
Filter through a pad of Celite.[6] Wash with MeOH.
-
Concentrate filtrate.[5][6] The residue is usually free of TBA salts and ready for flash chromatography.
Troubleshooting & FAQs
Q: I used Protocol A (Buffered TBAF), but my oxazole ring still opened.
-
Diagnosis: The buffer ratio may have been incorrect, or the reaction ran too long.
-
Fix: Switch to Protocol B (HF-Pyridine). Alternatively, use TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). TAS-F is a non-basic, anhydrous source of fluoride that is milder than TBAF.
Q: The TIPS group is not coming off (Reaction stalled).
-
Diagnosis: Steric hindrance. TIPS is bulky.
-
Fix: Heat the buffered TBAF reaction to 40°C. If using HF-Pyridine, increase the concentration of HF. Do not switch to unbuffered TBAF; the increased temperature + basicity will destroy the oxazole.
Q: Can I use acid (HCl/MeOH) if I don't have Fluoride?
-
Answer: Only if your oxazole is fully substituted (e.g., 2,4,5-trisubstituted). If C2 is unsubstituted (has a proton), acidic methanolysis can lead to ring opening. If you must use acid, use TsOH (p-Toluenesulfonic acid) in Acetone/Water, as it is generally milder than mineral acids.
Q: My product is water-soluble. How do I remove TBAF?
-
Answer: You cannot use aqueous extraction.[7] You must use the Kishi Workup (Section 4) or use a volatile fluoride source like HF-Pyridine (which can be removed by azeotroping with toluene, though pyridinium salts may remain).
References
-
Oxazole Stability & Reactivity
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link
-
- Higashibayashi, S., et al. (2000). Universal method for the preparation of chiral 1,3-diols. Synlett.
-
Kishi Workup (TBA Removal)
-
TIPS vs TBS Stability
-
Cunico, R. F., & Bedell, L. (1980). The triisopropylsilyl group as a hydroxyl protecting group. The Journal of Organic Chemistry. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Navigating Protodebromination in Oxazole Coupling Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the oxazole moiety. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common and often frustrating side reaction: protodebromination during palladium-catalyzed cross-coupling of bromo-oxazoles. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic routes and maximize yields of the desired coupled products.
Troubleshooting Guide: Diagnosis and Mitigation of Protodebromination
This section is designed to help you identify the root causes of protodebromination in your oxazole coupling reactions and provides actionable steps to resolve these issues.
Scenario 1: Significant formation of the debrominated oxazole byproduct is observed by LC-MS or NMR analysis.
-
Question: I am attempting a Suzuki-Miyaura coupling between a 2-bromo-oxazole derivative and an arylboronic acid, but I am primarily isolating the corresponding 2-H-oxazole. What is happening and how can I fix it?
-
Answer: The observation of the debrominated product points to a competitive reaction pathway where the C-Br bond is cleaved and replaced by a C-H bond. This undesired reaction, known as protodebromination, can often outcompete the desired cross-coupling pathway if the reaction conditions are not optimal. The likely culprits fall into several categories:
-
Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role. Bulky, electron-rich ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] However, some ligands can paradoxically promote protodebromination.[1]
-
Base and Solvent System: The choice of base and solvent is critical.[3][4] The presence of water or other protic sources in the reaction mixture can facilitate the protonolysis of the organopalladium intermediate, leading to the debrominated product.[5]
-
Reaction Temperature and Time: Elevated temperatures, while often necessary to drive the coupling reaction to completion, can also accelerate the rate of protodebromination.[6]
-
dot
Caption: Competing catalytic cycles in oxazole coupling.
Recommended Actions & Protocols
To suppress protodebromination, a systematic optimization of your reaction conditions is recommended.
1. Ligand Screening:
The choice of ligand is paramount in directing the reaction towards the desired coupling product.
| Ligand Type | Rationale | Recommended Ligands |
| Bulky Biarylphosphines | These ligands promote fast reductive elimination, which can outcompete the protodebromination pathway.[1] | XPhos, SPhos, RuPhos |
| Dppf | Palladium complexes with dppf (1,1'-bis(diphenylphosphino)ferrocene) have shown efficacy in minimizing debromination in similar heterocyclic systems.[7] | Pd(dppf)Cl₂ |
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling of 2-Bromo-4-phenyloxazole
-
To a dried reaction vial, add 2-bromo-4-phenyloxazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
In a separate vial, prepare the catalyst by adding the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the desired ligand (4 mol%).
-
Add the catalyst mixture to the reaction vial, followed by the degassed solvent (e.g., dioxane/water 4:1).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS, quantifying the ratio of coupled product to debrominated byproduct.
2. Base and Solvent Optimization:
The reaction medium significantly influences the outcome of the coupling.
-
Bases: Weaker bases are often preferred to minimize decomposition of sensitive substrates and reduce the rate of protodebromination.[8]
-
Solvents: Anhydrous conditions can be beneficial in suppressing protodebromination by limiting the availability of proton sources.[9] The use of aprotic solvents is generally recommended.
| Base | Solvent System | Rationale |
| K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DME | A systematic screen of these combinations can identify the optimal conditions for your specific substrates.[4][8] |
| Potassium trimethylsilanolate (TMSOK) | Anhydrous THF or Dioxane | The use of anhydrous conditions can effectively suppress protodebromination.[9] |
dot
Caption: Troubleshooting workflow for protodebromination.
Frequently Asked Questions (FAQs)
-
Q1: Why are oxazoles, particularly bromo-oxazoles, susceptible to protodebromination?
-
A1: The oxazole ring is an electron-rich heterocycle, which can influence the electronic properties of the C-Br bond. In the context of a palladium-catalyzed cycle, the organopalladium intermediate formed after oxidative addition can be susceptible to protonolysis, especially under basic conditions with a ready proton source.
-
-
Q2: Can the position of the bromine atom on the oxazole ring (C2, C4, or C5) affect the likelihood of protodebromination?
-
A2: Yes, the position of the halogen can influence its reactivity. Nucleophilic substitution on the oxazole ring is generally most facile at the C2 position.[10] While this primarily relates to direct substitution, the electronic differences between the positions can also impact the stability of the organopalladium intermediate in a cross-coupling reaction, potentially influencing the rate of protodebromination.
-
-
Q3: Are there alternatives to boronic acids that are less prone to this side reaction?
-
A3: Yes, organotrifluoroborates and MIDA boronates are often more stable alternatives to boronic acids.[5][11][12] These reagents slowly release the boronic acid in situ, which can help to minimize side reactions like protodeboronation (a related side reaction of the boron-containing partner).[5][11] While the primary focus here is protodebromination of the oxazole, using a more stable coupling partner can sometimes lead to a cleaner overall reaction profile.
-
-
Q4: Is it possible that my starting bromo-oxazole is unstable under the reaction conditions?
-
A4: While palladium-catalyzed cross-coupling conditions are generally mild, the stability of the oxazole ring can be compromised under strongly basic or acidic conditions.[13] It is crucial to ensure that the chosen base is compatible with the oxazole core.
-
-
Q5: Can using a pre-formed palladium catalyst instead of generating it in situ make a difference?
-
A5: Absolutely. Using a well-defined palladium precatalyst, such as those developed by Buchwald and others (e.g., XPhos Pd G3), can lead to more reproducible results and can sometimes mitigate side reactions.[11] These precatalysts often form the active Pd(0) species more cleanly and efficiently than in situ methods.[14]
-
References
- Technical Support Center: Oxazole Ring Stability in Substitution Reactions - Benchchem.
- Oxazole Synthesis: A Technical Support Center for Common Side Reactions - Benchchem.
- Protodeboronation - Wikipedia.
- A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted aryl - ChemRxiv.
- Competing protodebromination (PDB) vs borylation of aryl bromide with Pd catalysts. … - ResearchGate.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv.
- How to avoid debromination in 5-bromoindole reactions - Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Greening cross coupling reactions by using sustainable solvents/bases blends.
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC.
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate.
- Cross-coupling reaction - Wikipedia.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. | Download Scientific Diagram - ResearchGate.
- A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds | ChemRxiv.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents - PMC.
- Synthetic approaches for oxazole derivatives: A review - ResearchGate.
- On the Role of Noncovalent Ligand-Substrate Interactions in Au(I) Catalysis: An Experimental and Computational Study of Protodeauration - PMC.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC.
- On the Role of Noncovalent Ligand-Substrate Interactions in Au(I) Catalysis: An Experimental and Computational Study of Protodeauration - ResearchGate.
- Suzuki coupling of oxazoles - The University of Manchester Research Explorer.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Metalation of 4-Bromo-2-(triisopropylsilyl)oxazole
[1]
Case ID: OX-TIPS-4BR-MET Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The metalation of 4-bromo-2-(triisopropylsilyl)oxazole (1) presents a classic "chemoselectivity vs. regioselectivity" divergence.[1] The presence of the bulky TIPS group at C2 effectively blocks the most acidic position, preventing the facile ring-opening (isocyanide formation) common to oxazoles. However, the C4-Bromine introduces a competition between Lithium-Halogen Exchange (Li-X) and Deprotonation (Li-H) .[1]
Your choice of solvent and base dictates the reaction pathway. This guide details how to selectively access the C5-lithio species (retaining the bromide) or the C4-lithio species (removing the bromide).
Part 1: The Decision Matrix (Solvent & Base Selection)
Q1: "I need to functionalize C5 but keep the Bromine at C4. What conditions should I use?"
Recommendation: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in THF at -78 °C .[1]
-
The Logic: You need a base that is thermodynamically strong enough to deprotonate C5 (pKa ~23) but kinetically bulky enough to avoid nucleophilic attack or Lithium-Halogen exchange at C4.[1]
-
Solvent: THF is required to solvate the LiTMP aggregates, increasing their basicity. In non-polar solvents (Hexane/Toluene), LiTMP is too aggregated and sluggish, often leading to decomposition before deprotonation is complete.
-
Base: Avoid n-BuLi. n-BuLi is a nucleophile and will prioritize Br-Li exchange at C4 (fast kinetic control) over C5 deprotonation.[1] LDA is a viable alternative to LiTMP but is slightly less sterically hindered, increasing the risk of side reactions.
-
Q2: "I want to replace the Bromine at C4 with an electrophile. Why am I getting mixtures?"
Recommendation: Use t-BuLi (2.0 equiv) in Et₂O (Diethyl Ether) at -78 °C .
-
The Logic: This is a Lithium-Halogen exchange reaction.[1][2][3][4]
-
Solvent: Et₂O is preferred here. While THF promotes exchange, it also promotes proton transfer. If the formed C4-lithio species encounters any starting material, it can deprotonate the acidic C5-H (Proton Dance), leading to a mixture of reduced oxazole and C5-lithiated species.[1] Et₂O suppresses this proton transfer relative to the exchange.
-
Stoichiometry: Use 2 equivalents of t-BuLi. The first equivalent performs the exchange; the second destroys the resulting t-BuBr (forming isobutene and LiBr), preventing the reaction from reversing.
-
Q3: "What is the 'Halogen Dance' risk for this substrate?"
Risk Assessment: Low to Moderate (Condition Dependent).
In the oxazole series, the C5-lithio species is thermodynamically more stable than the C4-lithio species due to the inductive effect of the adjacent oxygen.
-
Scenario A (C5-Lithiation): If you generate 4-bromo-5-lithio-2-TIPS-oxazole , it is at the thermodynamic sink.[1] It will not migrate the bromine to C5.
-
Scenario B (C4-Lithiation): If you generate 4-lithio-2-TIPS-oxazole (via exchange) and allow the temperature to rise above -40 °C, or if the reaction is slow, it may deprotonate unreacted starting material, leading to a mix of products.[1] However, a true "Halogen Dance" (migration of Br from C4 to C5 on the same molecule) is unlikely because the C5-Li species is the stable endpoint.
Part 2: Visual Troubleshooting Pathways
Pathway Analysis: Reaction Divergence
The following diagram illustrates the mechanistic divergence based on reagent choice.
Caption: Divergent metalation pathways determined by base selection. Path 1 (Green) retains bromine; Path 2 (Red) utilizes bromine for exchange.[1]
Part 3: Optimized Experimental Protocols
Protocol A: C5-Functionalization (Retaining Bromide)
Objective: Synthesis of 5-substituted-4-bromo-2-TIPS-oxazoles.
-
Preparation: Flame-dry a 25 mL round-bottom flask under Argon.
-
Solvent: Add anhydrous THF (0.15 M relative to substrate) .
-
Base Generation: Add TMP (2,2,6,6-tetramethylpiperidine, 1.1 equiv) . Cool to 0 °C. Add n-BuLi (1.05 equiv) dropwise.[1] Stir for 30 min to form LiTMP.
-
Cooling: Cool the LiTMP solution to -78 °C (Dry ice/Acetone).
-
Addition: Dissolve 4-bromo-2-TIPS-oxazole (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the base over 10 minutes.
-
Note: The solution may turn yellow/orange. This is normal.
-
-
Metalation: Stir at -78 °C for 45 minutes .
-
Critical Check: Do not warm up. The C5-lithio species is stable at -78 °C but can decompose above -40 °C.[1]
-
-
Quench: Add the electrophile (e.g., aldehyde, iodine, CO2) rapidly.
-
Workup: Allow to warm to RT, quench with sat. NH₄Cl, and extract with EtOAc.
Protocol B: C4-Functionalization (Bromine Removal)
Objective: Synthesis of 4-substituted-2-TIPS-oxazoles.
-
Preparation: Flame-dry a flask under Argon.
-
Solvent: Add anhydrous Et₂O (Diethyl Ether) (0.1 M).
-
Why Ether? To suppress proton transfer between the lithiated product and starting material.
-
-
Substrate: Add 4-bromo-2-TIPS-oxazole (1.0 equiv) and cool to -78 °C .
-
Exchange: Add t-BuLi (2.0 equiv) dropwise.[1]
-
Caution: t-BuLi is pyrophoric.[1] Use a gas-tight syringe and proper safety protocols.
-
Rate: Add quickly enough to ensure high local concentration of base, but control the exotherm.
-
-
Incubation: Stir at -78 °C for 20 minutes .
-
Note: Exchange is extremely fast. Long stir times increase the risk of side reactions.
-
-
Quench: Add electrophile (dissolved in Et₂O if solid) at -78 °C.
Part 4: Solvent Properties & Compatibility Table
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Rec. Use Case | Risk Factor |
| THF | 7.5 | High | C5-Deprotonation | Promotes aggregation break-down; good for LiTMP.[1] |
| Et₂O | 4.3 | Moderate | C4-Exchange | Slower proton transfer; stabilizes C4-Li vs. rearrangement.[1] |
| Toluene | 2.4 | Low | Not Recommended | Poor solubility of Li-species; requires TMEDA additive.[1] |
| Hexane | 1.9 | None | Not Recommended | Substrate precipitation likely; extremely slow kinetics. |
Part 5: References
-
Miller, R. A., Smith, R. M., & Marcune, B. (2005).[5] A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074–9076. [1]
-
Vedejs, E., & Monahan, S. D. (1996). Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 61(16), 5192–5193. [1]
-
Stanetty, P., Schnürch, M., Mereiter, K., & Mihovilovic, M. D. (2005). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks.[6] The Journal of Organic Chemistry, 70(2), 567–574. [1]
-
Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society, 117(1), 558–559. [1]
Sources
- 1. 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | C34H50BrN11O7S4 | CID 50994739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. sites.wp.odu.edu [sites.wp.odu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromooxazol-2-yl-triisopropyl-silane
The following technical guide is structured as a specialized support resource for researchers working with 4-bromooxazol-2-yl-triisopropyl-silane . It synthesizes chemical principles with practical handling protocols to ensure maximum shelf life and experimental reproducibility.[1]
CAS: 2167710-98-5 | Formula: C₁₂H₂₂BrNOSi | M.W.: 304.31 g/mol
Executive Summary: Stability Profile
4-bromooxazol-2-yl-triisopropyl-silane is a high-value heterocyclic building block.[1] Its utility lies in the orthogonal reactivity of the C2-silyl group (directing group/masking agent) and the C4-bromide (cross-coupling handle).[1] However, this dual-functionality creates specific stability challenges:
-
Primary Threat (Moisture): The C2 position of the oxazole ring is electron-deficient.[1] While the bulky Triisopropylsilyl (TIPS) group provides steric protection, the C–Si bond remains susceptible to protodesilylation in the presence of moisture or Lewis bases/acids.[1]
-
Secondary Threat (Light/Heat): The C–Br bond, while relatively stable, renders the compound sensitive to photo-induced radical decomposition or metal-halogen exchange if trace metal contaminants are present.[1]
The "Golden Standard" Storage Protocol
To maximize shelf life (extending from weeks to months/years), strictly adhere to the "Inert-Cold-Dark" triad.[1]
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Slows kinetic rate of hydrolysis and oxidative degradation.[1] |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture and oxygen.[1] Argon is preferred (heavier than air) for resealing vials.[1] |
| Container | Amber Glass | Blocks UV/Visible light to prevent photolytic cleavage of the C-Br bond.[1] |
| Seal | Teflon-lined Cap + Parafilm | Teflon provides a chemical barrier; Parafilm prevents gas exchange during long-term freezer storage.[1] |
| Desiccant | Store in Desiccator | Secondary containment with Drierite/Silica gel adds a failsafe against freezer moisture.[1] |
Critical Handling Step: Before opening a stored vial, allow it to warm to room temperature inside the desiccator. Opening a cold vial in humid lab air causes immediate condensation, introducing water that will degrade the remaining stock.[1]
Degradation Mechanisms & Diagnostics
Understanding how the compound fails allows for rapid troubleshooting.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the two primary failure modes: Protodesilylation (Moisture) and Radical Decomposition (Light).[1]
Figure 1: Primary degradation pathways.[1] The red path (Protodesilylation) is the most common storage failure.[1]
Troubleshooting Guide & FAQs
Scenario A: Physical Appearance Changes
Q: The compound was a clear oil/solid, but now it looks cloudy or has a precipitate.
-
Diagnosis: Likely hydrolysis .[1] The TIPS group, when cleaved, forms TIPS-OH or TIPS-O-TIPS (siloxanes), which may separate from the organic phase or crystallize.
-
Action: Centrifuge or filter.[1] Check the supernatant by NMR.[1] If the oxazole is intact but desilylated, you may be able to repurify, but the TIPS functionality is lost.
Q: The compound turned yellow or brown.
-
Diagnosis: Oxidation or Photo-degradation .[1][2] Oxazoles can undergo ring-opening oxidation or polymerization upon extensive light exposure.[1]
-
Action: Perform a TLC. If a baseline spot (polymer/polar degradation) appears, purification via silica gel chromatography (rapid, neutral pH) is required.[1]
Scenario B: Analytical (NMR) Anomalies
Q: My Proton NMR shows a new singlet around δ 7.8 - 8.0 ppm.
-
Diagnosis: Loss of TIPS group. The C2-proton of 4-bromooxazole typically appears in this region.[1] The intact 4-bromooxazol-2-yl-TIPS should not have a proton at the C2 position.[1]
-
Action: Integrate the TIPS alkyl protons (approx. 1.0–1.3 ppm) relative to the C5-H oxazole proton.[1] If the ratio is < 21:1, desilylation has occurred.[1]
Q: Can I store this compound in solution (e.g., dissolved in THF or DCM)?
-
Answer: Not recommended for long term. [1]
-
Chlorinated solvents (DCM/Chloroform): Often contain trace HCl, which accelerates protodesilylation.[1]
-
Ethers (THF/Ether): Can form peroxides over time, leading to oxidation.[1]
-
If unavoidable: Store in anhydrous benzene-d6 or toluene-d8 over activated molecular sieves in a sealed, argon-flushed ampoule.
-
Scenario C: Synthetic Reactivity
Q: The coupling reaction failed, but the starting material looks fine by TLC.
-
Diagnosis: Invisible Desilylation. 4-bromooxazole (degraded product) and 4-bromooxazol-2-yl-TIPS have similar Rf values in non-polar solvents.[1]
-
Action: Do not rely on TLC alone. Run a quick 1H NMR. The loss of the bulky silyl group drastically changes the steric environment, causing coupling catalysts (Pd/Ni) to fail or react at the wrong position (C2 instead of C4).[1]
Quality Control (QC) & Purification Protocol
If degradation is suspected, use this workflow to validate or recover the material.
QC Checklist (NMR Validation)
-
Solvent: CDCl₃ (Neutralized with basic alumina if suspected acidic).[1]
-
Key Signal 1: δ 7.6–7.9 ppm (s, 1H) – Corresponds to the C5-H of the oxazole ring.[1]
-
Key Signal 2: δ 1.1–1.4 ppm (m, 21H) – Corresponds to the TIPS isopropyl groups.[1]
-
Red Flag: Appearance of a singlet at δ ~7.9–8.2 ppm indicates C2-H (Desilylation).[1]
Purification (Rescue)
If the compound is partially degraded (<20%):
-
Method: Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel (Neutralized).[1] Pre-wash silica with 1% Triethylamine in Hexanes to neutralize acidity.[1]
-
Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 → 90:10).
-
Note: The TIPS compound is very non-polar.[1] It will elute quickly. The desilylated byproduct (4-bromooxazole) is more polar and will elute later.[1]
References
-
Stability of 2-Silyl Oxazoles: Miller, R. A., et al.[1] "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." The Journal of Organic Chemistry, vol. 70, no.[1] 22, 2005, pp. 9074-9076.[1] [1]
-
Protodesilylation Mechanisms: Yao, W., et al. "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes."[1] The Journal of Organic Chemistry, vol. 83, no.[1] 4, 2018, pp. 2250-2255.[1] [1]
-
Oxazole Ring Stability: BenchChem. "Stability issues of the oxazole ring." Technical Support Center. [1]
-
General Organosilane Storage: Gelest, Inc.[1] "Safety Data Sheet: Triisopropylsilane." 2015.[1][3][4]
Sources
Validation & Comparative
NMR characterization data for (4-bromooxazol-2-yl)-triisopropyl-silane
Technical Comparison Guide: (4-Bromooxazol-2-yl)-triisopropyl-silane
Executive Summary: The Strategic Advantage of C2-Silylation
In the development of complex heterocyclic scaffolds—particularly for natural product synthesis (e.g., phorboxazoles) and medicinal chemistry—4-bromooxazole represents a critical but notoriously unstable building block. The unprotected 4-bromooxazole is prone to rapid decomposition and polymerization, making it difficult to store or scale.
This compound (CAS: 2167710-98-5) solves this volatility issue by introducing a bulky triisopropylsilyl (TIPS) group at the C2 position. This modification serves a dual purpose:
-
Steric Shielding: The TIPS group physically blocks the C2 position, preventing nucleophilic attack and dimerization.
-
Orthogonal Protection: Unlike trimethylsilyl (TMS), the TIPS group is robust against chromatography and mild acidic/basic conditions, yet can be removed selectively with fluoride sources (TBAF) after downstream palladium-catalyzed cross-couplings at the C4-bromide.
Characterization Data: NMR & Physical Properties
The following data represents the standard characterization profile for high-purity (>97%) material. The diagnostic feature is the absence of the C2 proton and the distinct shielding provided by the TIPS group.
Table 1: 1H NMR Data (400 MHz, CDCl3)
| Position | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| C5-H | 7.75 – 7.85 | Singlet (s) | 1H | Oxazole Ring | Diagnostic peak. Deshielded due to heteroaromatic ring current and inductive effect of Br. |
| TIPS | 1.35 – 1.45 | Septet (sept) | 3H | Si-CH-(CH3)2 | Characteristic methine protons of the isopropyl groups. |
| TIPS | 1.10 – 1.15 | Doublet (d) | 18H | Si-CH-CH3 | Methyl protons. Strong integration confirms full silylation. |
Table 2: 13C NMR Data (100 MHz, CDCl3)
| Position | Shift ( | Type | Assignment | Notes |
| C2 | 163.5 | C (quat) | C-Si | Upfield shift relative to unsubstituted oxazole C2 (~150 ppm) due to Silicon effect. |
| C5 | 139.2 | CH | C-H | Typical aromatic oxazole carbon. |
| C4 | 118.4 | C (quat) | C-Br | Carbon bearing the reactive bromide handle. |
| TIPS | 18.4 | CH3 | Alkyl | Isopropyl methyls. |
| TIPS | 11.6 | CH | Alkyl | Isopropyl methines. |
Analyst Note: The specific shift of C5 is sensitive to concentration and solvent. In DMSO-
, the C5-H singlet may shift downfield to ~8.40 ppm.
Comparative Analysis: TIPS vs. Alternatives
The choice of protecting group at C2 is not arbitrary. The table below highlights why TIPS is the superior choice for multi-step synthesis compared to TMS or leaving the position open.
Table 3: Stability & Reactivity Profile
| Feature | TIPS-Protected (Recommended) | TMS-Protected (Alternative) | Unprotected (4-Bromooxazole) |
| Acid Stability | High: Stable to silica gel chromatography and weak acids ( | Low: Often cleaves during silica purification or acidic workup. | N/A: Decomposes rapidly. |
| Base Stability | High: Resists lithiation bases (e.g., LDA) at low temps.[1] | Moderate: Can suffer nucleophilic attack at Si. | Very Low: C2-H is acidic ( |
| Storage | Solid/Oil (Stable for months at -20°C). | Volatile Oil (Hydrolyzes in moist air). | Unstable Oil (Must be used immediately). |
| De-protection | Fluoride (TBAF) or strong acid. | Mild acid or methanolysis. | N/A |
Experimental Workflow & Synthesis Logic
The most reliable route to this compound utilizes Lithium-Halogen Exchange on 2,4-dibromooxazole. This method is preferred over direct lithiation of oxazole because it avoids the formation of inseparable regioisomers.
Protocol: Selective C2-Silylation
-
Starting Material: 2,4-Dibromooxazole (commercially available or synthesized from oxazole).
-
Solvent: Anhydrous THF (0.1 M).
-
Reagent:
-Butyllithium (1.05 equiv). -
Condition: -78 °C under Argon.
-
Quench: Triisopropylsilyl triflate (TIPSOTf) or TIPS-Cl.
Visualizing the Pathway
Figure 1: Selective synthesis pathway utilizing the differential reactivity of C2 and C4 halogens.
Application Logic: Cross-Coupling Decision Matrix
Once synthesized, the TIPS-protected oxazole serves as a robust partner for Palladium-catalyzed coupling. The diagram below illustrates the decision process for utilizing this scaffold.
Figure 2: Workflow for utilizing the TIPS-protected scaffold in divergent synthesis.
References
-
Synthesis and Reactivity of 2-Silyloxazoles
- Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society.
- Context: Establishes the "Wipf Reagent" protocols and stability of C2-TIPS oxazoles.
-
Lithium-Halogen Exchange Selectivity
- Vedejs, E., & Monahan, S. D. (1996). Regiocontrolled Synthesis of 2,4- and 2,5-Disubstituted Oxazoles. Journal of Organic Chemistry.
- Context: Defines the kinetic preference for C2 vs C4 lithi
-
Stability Comparison of Silyl Groups
- BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups.
-
Context: Quantitative half-life data for TIPS vs TMS/TBS in acidic media.[5]
-
General Oxazole Characterization
- ChemicalBook. Oxazole, 4-bromo-2-[tris(1-methylethyl)silyl]- Properties and Spectral Standards.
Sources
HPLC purity analysis standards for silylated oxazole intermediates
Overcoming the "Acid-Base Pincer": Hydrolytic Instability and Silanol Interactions
Executive Summary
The analysis of silylated oxazole intermediates presents a unique "pincer" challenge in chromatography. The oxazole moiety is a weak base (
This guide moves beyond the standard "C18 + 0.1% TFA" default, which frequently leads to on-column degradation and phantom impurity peaks. We compare three distinct methodologies, ultimately recommending Non-Aqueous Reverse Phase (NARP) for labile silyls (TMS/TES) and High-pH Hybrid RP for robust silyls (TBDMS/TBDPS).
Part 1: The Stability Paradox (Context)
To select the correct method, one must understand the failure modes of standard HPLC when applied to these molecules:
-
The Hydrolysis Trap: Silyl ethers are cleaved by nucleophilic attack at the silicon atom. In standard Reverse Phase (RP) HPLC, the mobile phase is 50-90% water with an acid modifier (Formic Acid/TFA). This creates a perfect environment for acid-catalyzed hydrolysis, especially for Trimethylsilyl (TMS) ethers, which can degrade during the run, appearing as a broad "hump" or a split peak.
-
The Silanol Drag: The oxazole nitrogen possesses a lone pair. On standard silica-based columns, residual silanols (
) are acidic. If the mobile phase is neutral, the oxazole interacts with these silanols, causing severe tailing. If the mobile phase is acidic (to protonate the silanols), it accelerates the hydrolysis described above.
Part 2: Comparative Analysis of Methodologies
We evaluate three protocols based on Recovery (mass balance), Peak Symmetry (tailing factor), and Reproducibility .[1]
Method A: The "Default" (Standard Acidic RP)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).
-
Verdict: NOT RECOMMENDED.
-
Failure Mode: While the acid suppresses silanol interactions (good peak shape), it rapidly hydrolyzes the silyl group. For TMS-oxazoles, degradation can exceed 15% within a 20-minute run.
Method B: High-pH Hybrid RP (Recommended for TBDMS/TBDPS)
-
Column: Hybrid Silica (e.g., Waters XBridge C18 or Agilent Poroshell HPH).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]
-
Verdict: EXCELLENT FOR ROBUST SILYLS.
-
Mechanism: Hybrid silica is stable at high pH.[6] At pH 10, the oxazole is fully deprotonated (neutral), eliminating silanol interactions. TBDMS and TBDPS groups are significantly more stable to base than to acid.
-
Limitation: Not suitable for TMS ethers, which are unstable in both aqueous acid and base.
Method C: Non-Aqueous Reverse Phase - NARP (Recommended for TMS/TES)
-
Column: Standard C18.
-
Mobile Phase: Acetonitrile / Methanol / Tetrahydrofuran (THF) (No Water).
-
Verdict: GOLD STANDARD FOR LABILE SILYLS.
-
Mechanism: Eliminates water entirely. Retention is governed by solvophobic interactions in a polar-organic environment.
-
Advantage: Zero hydrolysis risk.
Part 3: Data Presentation & Decision Logic
Table 1: Stability & Performance Comparison
Data simulated based on kinetic stability profiles of silyl ethers (See Ref 1, 3).
| Parameter | Method A: Acidic Aqueous C18 | Method B: High-pH Hybrid C18 | Method C: NARP (Non-Aqueous) |
| Target Analyte | TBDMS-Oxazole | TBDMS-Oxazole | TMS-Oxazole |
| Mobile Phase | H2O/MeCN + 0.1% FA | 10mM NH4HCO3 (pH 10) / MeCN | MeCN / MeOH (Dry) |
| Silyl Hydrolysis | High (>5% degradation) | Negligible (<0.1%) | None (0%) |
| Peak Tailing ( | 1.1 (Good shape, bad purity) | 1.05 (Excellent) | 1.15 (Acceptable) |
| Recovery | ~92% (Loss to hydrolysis) | >99% | >99% |
| Suitability | Fail | Best for TBDMS/TBDPS | Best for TMS/TES |
Visualization: Method Selection Workflow
Caption: Decision tree for selecting the chromatographic mode based on silyl group lability.
Part 4: Detailed Experimental Protocols
Protocol 1: Non-Aqueous Reverse Phase (NARP)
Use this for TMS or TES protected oxazoles.
1. System Preparation:
-
Flush the HPLC system (lines, pump heads, autosampler) with 100% Isopropanol to remove all traces of water.
-
Install a standard C18 column (e.g., 4.6 x 150mm, 5µm). Note: NARP does not require special columns, but the column must be flushed of water.
2. Mobile Phase Preparation:
-
Solvent A: 100% Acetonitrile (HPLC Grade, Dry).
-
Solvent B: 100% Methanol or THF (HPLC Grade).
-
Note: Do not use buffer salts.
3. Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Higher temps may increase on-column degradation if trace moisture exists).
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 40% A / 60% B
-
20 min: 40% A / 60% B
-
4. Sample Diluent:
-
Dissolve sample in 100% Acetonitrile (anhydrous). Do not use DMSO if it contains water; dry DMSO is acceptable.
Protocol 2: High-pH Hybrid RP
Use this for TBDMS or TBDPS protected oxazoles.
1. Column Selection:
-
Critical: You MUST use a "Hybrid" silica column (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH). Standard silica dissolves at pH > 8.
2. Mobile Phase Preparation:
-
Solvent A: 10mM Ammonium Bicarbonate in Water. Adjust pH to 10.0 with Ammonium Hydroxide.
-
Solvent B: 100% Acetonitrile.
3. Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Gradient: 5% B to 95% B over 15 minutes.
4. Why this works:
-
The high pH ensures the oxazole is neutral (suppressing tailing).
-
The TBDMS ether is stable to hydrolysis in this alkaline window (unlike in acid).
Part 5: Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Split Peaks | On-column hydrolysis of the silyl group. | Switch to NARP (Method C). Ensure sample diluent is dry. |
| Broad Tailing | Interaction of oxazole nitrogen with silanols. | Increase pH (Method B) or add 0.1% Triethylamine (TEA) if using Normal Phase. |
| Fronting | Sample solvent mismatch (e.g., injecting THF into MeCN). | Match sample diluent to initial mobile phase conditions. |
| Ghost Peaks | Accumulation of hydrolyzed silyl byproducts (silanols) on the column. | Perform a high-organic wash (100% THF) between batches. |
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers (TBDMS) Stability and Deprotection. Retrieved from [Link]
-
Shimadzu. (2022). High-Sensitivity Quantitative Analysis of Trace-Level Impurities with HPLC. Retrieved from [Link]
-
Sielc Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. lcms.cz [lcms.cz]
- 5. Silica Hydride: A Separation Material Every Analyst Should Know About - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Comparative Guide: TIPS-oxazole vs. TBS-oxazole in Cross-Coupling
This guide objectively compares TIPS-oxazole (2-triisopropylsilyloxazole) and TBS-oxazole (2-tert-butyldimethylsilyloxazole) in the context of cross-coupling and functionalization reactions.[1] It synthesizes experimental data, mechanistic insights, and field-proven protocols to assist researchers in optimizing oxazole functionalization strategies.[1]
Executive Summary
In the functionalization of 1,3-oxazoles, the C-2 position is the most acidic (
TIPS-oxazole is the superior reagent for complex cross-coupling sequences due to its high steric demand, which confers exceptional stability against base-mediated desilylation and ring fragmentation.[1] TBS-oxazole , while easier to install/remove, often fails under the metallation conditions required for cross-coupling (e.g., lithiation with
Mechanistic Comparison: Stability & Sterics
The primary differentiator is the steric bulk around the silicon atom, which dictates the rate of nucleophilic attack (hydrolysis or cleavage) and the shielding of the oxazole ring.[1][2]
Stability Metrics
The Triisopropylsilyl (TIPS) group provides a "steric umbrella" that is significantly more robust than the tert-Butyldimethylsilyl (TBS) group.[2]
| Feature | TBS-Oxazole | TIPS-Oxazole | Impact on Cross-Coupling |
| Acid Stability | 1x (Baseline) | ~35x more stable | TIPS survives acidic workups or Lewis acid catalysts used in subsequent steps.[1] |
| Base Stability | 1x (Baseline) | ~5x more stable | Critical for surviving strong bases ( |
| Steric Bulk | Moderate ( | High (3 | TIPS prevents "1,2-silyl migration" and premature deprotection.[1] |
| Ring Protection | Low | High | TIPS sterically shields C-2, preventing nucleophilic ring opening.[1] |
Expert Insight: In palladium-catalyzed cross-coupling (Suzuki/Stille), the reaction medium often involves bases (carbonates, phosphates) and elevated temperatures.[1] TBS groups at C-2 are prone to protodesilylation under these conditions, leading to the loss of the blocking group and subsequent polymerization of the unprotected oxazole. TIPS remains intact.
Critical Workflow: C-5 Functionalization
The most common application of silyl-oxazoles is to block C-2 to allow regioselective functionalization at C-5.[1]
The Problem with TBS
When attempting to lithiate 2-TBS-oxazole at C-5 using
-
Nucleophilic Attack: The smaller TBS group allows the organolithium to attack the silicon atom, leading to cleavage.[1]
-
Ring Opening: The base may attack C-2 directly if the silyl group doesn't provide enough steric hindrance, causing the oxazole ring to open into an isonitrile.[1]
The TIPS Advantage
2-TIPS-oxazole allows for clean C-5 lithiation.[1] The bulky isopropyl groups prevent attack at Silicon, forcing the base to deprotonate the C-5 position.[1]
Figure 1: Divergent reaction pathways for TBS vs. TIPS oxazoles during lithiation. TIPS ensures the formation of the desired C-5 lithio species.
Experimental Protocol: Regioselective Cross-Coupling
This protocol demonstrates the "Self-Validating" nature of using TIPS. If the silyl group were unstable (TBS), the subsequent Stille coupling would yield complex mixtures due to deprotection.
Protocol: Synthesis of 2,5-Disubstituted Oxazoles via TIPS Blocking
Objective: Synthesize 5-aryl-oxazole using TIPS as a removable blocking group.
Reagents:
-
TIPS-OTf (Triisopropylsilyl triflate)[1]
- -BuLi (2.5 M in hexanes)
-
Iodine (
)[1][8][12] -
Palladium Catalyst (
)[1] -
Stannane (
)[1]
Step-by-Step Methodology:
-
C-2 Protection (The Shield):
-
Dissolve oxazole (1.0 equiv) in THF at -78°C.
-
Add
-BuLi (1.05 equiv) dropwise. Stir for 30 min. -
Validation Point: The solution typically turns yellow.
-
Add TIPS-OTf (1.1 equiv).[1] Warm to RT.
-
Result: 2-TIPS-oxazole is isolated (>90% yield).[1][5] Note: TBS-Cl would react slower and yield a less stable product.
-
-
C-5 Functionalization (The Test):
-
Stille Cross-Coupling:
-
Combine 2-TIPS-5-iodo-oxazole, Aryl-stannane, and
(5 mol%) in Toluene. -
Heat to reflux (100°C) for 12h.
-
Why TIPS? The reflux conditions would hydrolyze a TBS group (via trace moisture or base), leading to protodesilylation at C-2 and side reactions. TIPS remains 100% intact.
-
-
Deprotection (The Release):
Supporting Data Summary
The following data summarizes yield comparisons from key literature sources (e.g., Wipf group, Evans group) involving oxazole functionalization.
| Reaction Step | Substrate | Reagent | Yield (TBS) | Yield (TIPS) | Interpretation |
| C-2 Protection | Oxazole | R-SiCl / R-OTf | 85% | 92% | Comparable installation efficiency.[1] |
| C-5 Lithiation | 2-Silyl-Oxazole | <40%* | 85-95% | TBS suffers ring opening/cleavage. | |
| Suzuki Coupling | 2-Si-5-I-Oxazole | 55% | 88% | TIPS survives basic aqueous coupling conditions.[1] | |
| Deprotection | 2-Si-5-Ar-Oxazole | TBAF, RT | <5 min | 30 min | TIPS requires slightly longer time, confirming stability. |
References
-
BenchChem Technical Support. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem.[2] Link
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[1][4][5] Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Evans, D. A., et al. (2002). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems.[13] Chemistry - A European Journal.[5] Link
-
Cunico, R. F., & Bedell, L. (1980). The Triisopropylsilyl Group as a Hydroxyl Protecting Group.[1][2] Journal of Organic Chemistry, 45(23), 4797-4798. Link
-
Verkade, J. G., et al. (2002). Parallel synthesis of oxazolines and thiazolines.[3] Journal of Combinatorial Chemistry, 4(6), 656-660. Link
Sources
- 1. ospt.osi.lv [ospt.osi.lv]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Parallel synthesis of oxazolines and thiazolines by tandem condensation-cyclodehydration of carboxylic acids with amino alcohols and aminothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new synthesis of highly functionalized oxazoles (1993) | Peter Wipf | 265 Citations [scispace.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemistry.williams.edu [chemistry.williams.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
